Nonanoyl chloride
Description
Structure
2D Structure
Properties
IUPAC Name |
nonanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17ClO/c1-2-3-4-5-6-7-8-9(10)11/h2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTQYXUJLILNTFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3042215 | |
| Record name | Nonanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3042215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS] | |
| Record name | Nonanoyl chloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/15560 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
764-85-2 | |
| Record name | Nonanoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=764-85-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nonanoyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000764852 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nonanoyl chloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9829 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Nonanoyl chloride | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Nonanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3042215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Nonanoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.028 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NONANOYL CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0V0DUM0390 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to Nonanoyl Chloride: Molecular Structure, Properties, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nonanoyl chloride, also known as pelargonyl chloride, is a linear acyl chloride with a nine-carbon chain. It serves as a highly versatile and reactive intermediate in organic synthesis. Its utility is primarily derived from the electrophilic carbonyl carbon, which readily undergoes nucleophilic acyl substitution. This reactivity makes it an essential building block in the production of a wide range of chemical compounds, including esters, amides, and other derivatives.[1][2] These products find applications in diverse fields such as pharmaceuticals, agrochemicals, surfactants, and specialty chemicals like flavoring agents and fragrances.[2] This technical guide provides a comprehensive overview of this compound's molecular structure, physicochemical properties, synthesis, and key experimental protocols for its handling and characterization.
Molecular Structure and Identification
This compound consists of a nine-carbon acyl group bonded to a chlorine atom. The presence of the electron-withdrawing chlorine atom makes the carbonyl carbon highly susceptible to nucleophilic attack.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | This compound[3] |
| CAS Number | 764-85-2[1] |
| Chemical Formula | C₉H₁₇ClO |
| Linear Formula | CH₃(CH₂)₇COCl |
| SMILES | CCCCCCCCC(=O)Cl |
| InChI | InChI=1S/C9H17ClO/c1-2-3-4-5-6-7-8-9(10)11/h2-8H2,1H3 |
| InChIKey | NTQYXUJLILNTFH-UHFFFAOYSA-N |
| Common Synonyms | Pelargonyl chloride, Nonanoic acid chloride, Pelargonic acid chloride, n-Nonanoyl chloride |
Physicochemical Properties
This compound is a colorless to pale yellow liquid with a characteristic pungent odor. It is highly reactive with water and moisture-sensitive. Its physical properties are summarized in the table below.
Table 2: Physicochemical Data for this compound
| Property | Value |
| Molecular Weight | 176.68 g/mol |
| Appearance | Colorless to light yellow liquid |
| Density | 0.94 g/cm³ at 20 °C |
| Melting Point | -60.5 °C |
| Boiling Point | 108-110 °C at 29 hPa |
| Flash Point | 99 °C |
| Vapor Pressure | 0.2 hPa at 20 °C |
| Solubility | Soluble in organic solvents like ether and chloroform; reacts with water. |
Chemical Reactivity and Synthesis
The primary reactivity of this compound is centered on nucleophilic acyl substitution at the carbonyl carbon. It reacts vigorously with various nucleophiles.
-
Hydrolysis: It readily reacts with water to form nonanoic acid and hydrogen chloride gas.
-
Alcoholysis: Reaction with alcohols yields the corresponding nonanoate (B1231133) esters.
-
Aminolysis: Reaction with ammonia, primary, or secondary amines produces nonanamides.
The most common laboratory synthesis of this compound involves the reaction of nonanoic acid with a chlorinating agent, such as thionyl chloride (SOCl₂). This reaction is efficient as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which helps to drive the reaction to completion.
Caption: Synthesis of this compound via reaction with Thionyl Chloride.
References
An In-depth Technical Guide to the Physical Properties of Nonanoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nonanoyl chloride (C₉H₁₇ClO), also known as pelargonyl chloride, is a monofunctional acyl chloride. It presents as a colorless to light yellow liquid with a pungent odor.[1][2] Its utility in organic synthesis is significant, particularly in the acylation of amines and alcohols to introduce the nonanoyl group into molecules.[1] This reactivity makes it a valuable intermediate in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and fragrances.[3] Notably, it has been used in the synthesis of immunosuppressants and vanilloids with antinociceptive and anti-inflammatory properties.[4] This guide provides a comprehensive overview of its core physical properties, methodologies for their determination, and key chemical reactions relevant to its handling and application.
Core Physical and Chemical Properties
A summary of the key physical and chemical identifiers for this compound is presented below.
| Identifier | Value | Reference |
| CAS Number | 764-85-2 | |
| Molecular Formula | C₉H₁₇ClO | |
| Molecular Weight | 176.68 g/mol | |
| Appearance | Colorless to pale yellow liquid | |
| Odor | Pungent |
Quantitative Physical Properties
The following table summarizes the key quantitative physical properties of this compound. These values are critical for its application in chemical synthesis and for ensuring safe handling and storage.
| Property | Value | Conditions |
| Boiling Point | 214 - 216 °C | at atmospheric pressure |
| 108 - 110 °C | at 22 mmHg | |
| 114 - 115 °C | at 13 Torr | |
| Melting Point | -60.5 °C | |
| -62 to -60 °C | ||
| Density | 0.98 g/mL | at 25 °C |
| 0.94 g/cm³ | at 20 °C | |
| 0.95901 g/cm³ | at 0 °C | |
| Refractive Index | 1.438 | at 20 °C, nD |
| 1.44 | at 20 °C | |
| Vapor Pressure | 0.2 hPa | at 20 °C |
| Flash Point | 99 °C | |
| 95 °C | ||
| Solubility | Soluble in organic solvents (e.g., ether, chloroform, acetone). Reacts with water. |
Experimental Protocols
The determination of the physical properties of this compound follows standard laboratory procedures for organic compounds. Below are detailed methodologies for key experiments.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a substance like this compound, which has a relatively high boiling point at atmospheric pressure, vacuum distillation is often employed to prevent decomposition.
Methodology:
-
Apparatus Setup: A distillation apparatus is assembled, consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. The apparatus is connected to a vacuum source through a manometer to monitor the pressure.
-
Sample Preparation: A small volume of this compound is placed in the round-bottom flask along with boiling chips to ensure smooth boiling.
-
Distillation: The system is evacuated to the desired pressure (e.g., 22 mmHg). The flask is then heated gently.
-
Data Collection: The temperature is recorded when the liquid is boiling steadily and a consistent stream of distillate is collected in the receiving flask. This temperature is the boiling point at the recorded pressure.
Determination of Melting Point
The melting point is determined for the solidified form of the compound. Since this compound is a liquid at room temperature, the sample must be frozen first.
Methodology:
-
Sample Preparation: A small amount of liquid this compound is drawn into a capillary tube, which is then sealed. The sample is frozen using a cold bath (e.g., dry ice/acetone).
-
Apparatus: A melting point apparatus, such as a Mel-Temp or a Thiele tube, is used.
-
Measurement: The capillary tube is placed in the apparatus, and the temperature is raised slowly (approximately 1-2 °C per minute) as it approaches the expected melting point.
-
Data Recording: The temperature range is recorded from the point at which the first drop of liquid appears to when the entire sample has melted. A sharp melting range (0.5-1.0°C) is indicative of a pure compound.
Determination of Density
The density of a liquid can be determined using several methods, with the pycnometer method being common for its accuracy.
Methodology:
-
Mass of Empty Pycnometer: A clean, dry pycnometer (a glass flask with a specific volume) is accurately weighed on an analytical balance.
-
Mass of Pycnometer with Sample: The pycnometer is filled with this compound, ensuring no air bubbles are present. The flask is stoppered, and any excess liquid is wiped from the outside. The filled pycnometer is then weighed.
-
Calculation: The mass of the this compound is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer. The density is then calculated by dividing the mass of the liquid by the known volume of the pycnometer.
Determination of Refractive Index
The refractive index is a measure of how much the path of light is bent, or refracted, when entering a material. It is a characteristic property of a substance.
Methodology:
-
Apparatus: An Abbé refractometer is commonly used for this measurement.
-
Calibration: The instrument is calibrated using a standard liquid with a known refractive index, such as distilled water.
-
Sample Application: A few drops of this compound are placed on the prism of the refractometer.
-
Measurement: The prism is closed, and water is circulated through the instrument to maintain a constant temperature (typically 20°C). The user then looks through the eyepiece and adjusts the controls until the boundary between the light and dark regions is sharp and centered on the crosshairs.
-
Reading: The refractive index is read directly from the instrument's scale.
Chemical Reactivity and Visualization
This compound's high reactivity is a key characteristic, primarily driven by the electron-withdrawing nature of the carbonyl group and the good leaving group ability of the chloride ion.
Hydrolysis of this compound
A crucial reaction is its vigorous hydrolysis in the presence of water, which produces nonanoic acid and hydrochloric acid. This reaction is why this compound is moisture-sensitive and must be handled in a dry environment.
Caption: Hydrolysis of this compound to nonanoic acid and HCl.
Experimental Workflow: Melting Point Determination
The logical flow for determining the melting point of a substance like this compound involves several key steps, from sample preparation to data analysis.
Caption: Workflow for determining the melting point of this compound.
Conclusion
This compound is a reactive and versatile chemical intermediate with well-defined physical properties. Understanding these properties is fundamental for its effective use in research and development, particularly in the synthesis of complex organic molecules for the pharmaceutical and other industries. The experimental protocols outlined provide a basis for the accurate determination of its physical characteristics, ensuring both the quality of the resulting products and the safety of the researchers handling this compound. Due to its reactivity with water, appropriate handling and storage in a dry environment are critical.
References
Nonanoyl Chloride (CAS 764-85-2): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Nonanoyl chloride, a versatile acyl chloride widely employed in organic synthesis. This document consolidates its chemical identity, physicochemical properties, and key applications, with a focus on its relevance to research and drug development. Detailed experimental protocols and mechanistic visualizations are provided to support practical laboratory applications.
Chemical Identity and Synonyms
This compound, identified by the CAS number 764-85-2, is an important chemical intermediate.[1] It is known by a variety of synonyms, which are crucial for comprehensive literature and database searches.
Table 1: Synonyms and Identifiers for this compound
| Identifier Type | Value |
| CAS Number | 764-85-2 |
| Common Synonyms | Pelargonyl chloride, n-Nonanoyl chloride, Nonanoic acid chloride, Pelargonoyl chloride, Pelargonic acid chloride[2] |
| NSC Number | 9829[1] |
| EC Number | 212-131-2[3] |
| Molecular Formula | C₉H₁₇ClO[3] |
| SMILES | CCCCCCCCC(=O)Cl |
| InChI Key | NTQYXUJLILNTFH-UHFFFAOYSA-N |
Physicochemical Properties
This compound is a colorless to pale yellow liquid with a pungent odor. Its key physical and chemical properties are summarized in the table below, providing essential data for experimental design and safety considerations.
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Weight | 176.68 g/mol | |
| Appearance | Colorless to pale yellow liquid | |
| Boiling Point | 108-110 °C at 22 mmHg | |
| Density | 0.98 g/mL at 25 °C | |
| Refractive Index | n20/D 1.438 (lit.) | |
| Flash Point | 99 °C (210.2 °F) | |
| Solubility | Soluble in organic solvents like ether and chloroform; reacts with water. |
Applications in Research and Drug Development
This compound is a highly reactive compound, primarily used as an acylating agent in organic synthesis. Its utility spans various fields, including the synthesis of pharmaceutical intermediates and the modification of biomolecules.
Synthesis of Amides and Esters
The primary application of this compound is in the formation of amide and ester linkages through nucleophilic acyl substitution. This reactivity is fundamental in the synthesis of a wide range of organic molecules, including active pharmaceutical ingredients (APIs).
-
Amide Synthesis: this compound reacts readily with primary and secondary amines to form N-substituted nonanamides. This reaction is crucial for introducing lipophilic nonanoyl chains into molecules, which can be a key strategy in drug design to enhance membrane permeability and bioavailability.
-
Ester Synthesis: The reaction of this compound with alcohols yields nonanoate (B1231133) esters. These esters have applications as fragrances, flavorings, and plasticizers, and also serve as intermediates in the synthesis of more complex molecules.
Modification of Biomolecules
This compound is utilized for the acylation of biomolecules, such as chitosan (B1678972), to alter their physicochemical properties.
-
Chitosan Acylation: The acylation of the amine groups of chitosan with this compound can improve its material properties and adsorption capacity. This modification enhances its hydrophobicity, making it suitable for applications in drug delivery systems and as a biomaterial.
Experimental Protocols
The following sections provide detailed methodologies for key reactions involving this compound.
General Protocol for Amide Synthesis
This protocol outlines the synthesis of an N-substituted nonanamide (B72023) from a primary or secondary amine.
Materials:
-
This compound
-
Primary or secondary amine
-
Anhydrous aprotic solvent (e.g., dichloromethane, THF)
-
Tertiary amine base (e.g., triethylamine, pyridine)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Procedure:
-
In a dry, inert-atmosphere flask, dissolve the amine (1.0 equivalent) and the tertiary amine base (1.1 equivalents) in the anhydrous aprotic solvent.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add this compound (1.05 equivalents) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to isolate the desired amide.
General Protocol for Ester Synthesis
This protocol describes the esterification of an alcohol using this compound.
Materials:
-
This compound
-
Alcohol
-
Anhydrous aprotic solvent (e.g., dichloromethane, THF)
-
Pyridine (B92270) or a catalytic amount of DMAP (4-dimethylaminopyridine)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a dry, inert-atmosphere flask, dissolve the alcohol (1.0 equivalent) in the anhydrous aprotic solvent.
-
Add pyridine (1.1 equivalents) or a catalytic amount of DMAP to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add this compound (1.1 equivalents) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the reaction solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired ester.
Protocol for N-Acylation of Chitosan
This protocol is a representative procedure for the modification of chitosan with this compound.
Materials:
-
Chitosan
-
Aqueous acetic acid (e.g., 0.12 M)
-
This compound
-
Acetone
Procedure:
-
Dissolve chitosan in the aqueous acetic acid solution.
-
Carefully adjust the pH of the reaction solution to a desired value (e.g., 6.0-8.0) using a suitable base.
-
Add this compound dropwise to the solution while stirring.
-
Continue stirring at room temperature for an extended period (e.g., 16 hours).
-
Neutralize the mixture and precipitate the product by pouring it into acetone.
-
Filter the solid product and wash it with methanol at an elevated temperature (e.g., 60 °C).
-
Dry the resulting N-nonanoyl chitosan.
Mechanistic and Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the key reaction mechanisms and a typical experimental workflow.
Caption: Nucleophilic acyl substitution for amide synthesis.
Caption: Nucleophilic acyl substitution for ester synthesis.
Caption: General experimental workflow for acylation.
Safety Information
This compound is a corrosive and hazardous chemical that requires careful handling. It is toxic if swallowed and causes severe skin burns and eye damage. It should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye protection, must be worn. It is incompatible with bases and water, reacting to release hydrogen chloride gas. Store in a cool, dry place away from moisture.
This guide is intended for informational purposes for qualified research and development professionals and does not supersede any safety data sheets (SDS) or institutional safety protocols.
References
Spectroscopic Profile of Nonanoyl Chloride: A Technical Guide
An In-depth Analysis of NMR, IR, and Mass Spectrometry Data for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for nonanoyl chloride, a key intermediate in various synthetic processes within the pharmaceutical and chemical industries. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of this compound, offering valuable insights for its identification, characterization, and quality control.
Spectroscopic Data Summary
The empirical formula for this compound is C₉H₁₇ClO, and its molecular weight is 176.68 g/mol . The spectroscopic data presented below has been compiled from various spectral databases and is crucial for confirming the structure and purity of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data for this compound are presented below.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 2.88 | Triplet (t) | 2H | -CH₂-C(=O)Cl |
| 1.73 | Quintet | 2H | -CH₂-CH₂-C(=O)Cl |
| 1.29 | Multiplet | 10H | -(CH₂)₅- |
| 0.89 | Triplet (t) | 3H | CH₃- |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 173.9 | C=O (Acid Chloride) |
| 47.1 | -CH₂-C(=O)Cl |
| 31.7 | -CH₂- |
| 29.1 | -CH₂- |
| 29.0 | -CH₂- |
| 28.9 | -CH₂- |
| 25.0 | -CH₂- |
| 22.6 | -CH₂- |
| 14.0 | CH₃- |
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is characterized by a strong absorption band corresponding to the carbonyl group of the acid chloride.
Table 3: Principal Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2928 | Strong | C-H stretch (alkane) |
| 2856 | Strong | C-H stretch (alkane) |
| 1802 | Very Strong | C=O stretch (acid chloride) |
| 1466 | Medium | C-H bend (alkane) |
| 943 | Medium | C-C stretch / O-H out-of-plane bend (broad) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of this compound shows a characteristic fragmentation pattern for a long-chain acyl chloride.
Table 4: Key Mass Spectrometry Data (Electron Ionization) for this compound
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Putative Fragment Assignment |
| 176 | < 1 | [M]⁺ (Molecular ion, ³⁵Cl isotope) |
| 178 | < 1 | [M+2]⁺ (Molecular ion, ³⁷Cl isotope) |
| 141 | 15 | [M - Cl]⁺ |
| 113 | 10 | [M - Cl - C₂H₄]⁺ (McLafferty rearrangement) |
| 99 | 20 | [C₆H₁₁O]⁺ |
| 85 | 30 | [C₅H₉O]⁺ |
| 71 | 40 | [C₄H₇O]⁺ |
| 57 | 100 | [C₄H₉]⁺ (Base Peak) |
| 43 | 85 | [C₃H₇]⁺ |
| 29 | 70 | [C₂H₅]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may vary.
NMR Spectroscopy
A solution of this compound (typically 5-25 mg) is prepared in a deuterated solvent (e.g., CDCl₃, ~0.75 mL) and transferred to an NMR tube. The spectrum is acquired on a 300 MHz or higher field NMR spectrometer. The ¹H NMR spectrum is typically referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm). For ¹³C NMR, the solvent peak (e.g., CDCl₃ at 77.16 ppm) is used as the reference.
Infrared Spectroscopy
A thin film of neat this compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, a drop of the liquid can be placed directly on the crystal of an Attenuated Total Reflectance (ATR) accessory. The IR spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer, typically over a range of 4000-400 cm⁻¹. A background spectrum of the clean plates or ATR crystal is recorded prior to the sample measurement.
Mass Spectrometry
The mass spectrum is obtained using a mass spectrometer equipped with an electron ionization (EI) source. A small amount of the sample is introduced into the instrument, often via a gas chromatograph (GC-MS) for separation and purification. The molecules are ionized by a high-energy electron beam (typically 70 eV), and the resulting fragments are separated by their mass-to-charge ratio.
Spectroscopic Data Interpretation and Structural Elucidation Workflow
The process of identifying and characterizing a chemical compound like this compound using spectroscopy follows a logical workflow. This can be visualized as a signaling pathway where each spectroscopic technique provides a piece of the puzzle, leading to the final structural confirmation.
This guide serves as a foundational resource for professionals working with this compound. The provided data and protocols are intended to facilitate accurate identification, quality assessment, and further research and development involving this important chemical intermediate.
Nonanoyl Chloride: A Comprehensive Technical Guide for Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nonanoyl chloride, also known as pelargonyl chloride, is a versatile C9 acyl chloride that serves as a crucial intermediate in a multitude of organic syntheses. Its reactivity as an acylating agent makes it an indispensable building block for the introduction of the nonanoyl moiety into a wide range of molecules. This guide provides an in-depth overview of the synthesis, properties, and key applications of this compound, with a focus on its utility in the preparation of esters, amides, and in Friedel-Crafts acylation reactions. Detailed experimental protocols, quantitative data, and visual workflows are presented to facilitate its practical application in research and development settings, particularly within the pharmaceutical and agrochemical industries.
Introduction
This compound is a colorless to light yellow liquid characterized by a pungent odor.[1] As an acyl chloride, it exhibits high reactivity, particularly towards nucleophiles, making it a potent acylating agent.[1] This reactivity is central to its widespread use in organic synthesis for the formation of esters, amides, and other derivatives.[2][3] The incorporation of the nine-carbon aliphatic chain of this compound can significantly modify the lipophilicity and other physicochemical properties of a molecule, a feature that is often exploited in drug design and the development of specialty chemicals.[2] This guide will systematically explore the synthesis of this compound and its application in several key synthetic transformations.
Physicochemical and Spectroscopic Data
A summary of the key physical and chemical properties of this compound is provided in the table below. This data is essential for its safe handling, storage, and for the design of synthetic procedures.
| Property | Value | Reference(s) |
| Synonyms | Pelargonyl chloride, Nonanoic acid chloride | |
| CAS Number | 764-85-2 | |
| Molecular Formula | C₉H₁₇ClO | |
| Molecular Weight | 176.68 g/mol | |
| Appearance | Colorless to light yellow liquid | |
| Boiling Point | 108-110 °C at 22 mmHg | |
| Melting Point | -60.5 °C | |
| Density | 0.98 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.438 | |
| Solubility | Soluble in organic solvents (e.g., ether, chloroform), reacts with water. |
Spectroscopic analysis is critical for the identification and characterization of this compound. The following table summarizes its key spectroscopic features.
| Spectroscopy | Key Data and Interpretation | Reference(s) |
| ¹H NMR | The ¹H NMR spectrum of this compound is characterized by signals corresponding to the protons of the aliphatic chain. The protons on the carbon adjacent to the carbonyl group (α-protons) are the most deshielded. | |
| ¹³C NMR | The ¹³C NMR spectrum shows distinct signals for each of the nine carbon atoms. The carbonyl carbon is the most deshielded, appearing at a characteristic downfield chemical shift. The chemical shifts of acyl chlorides are typically found in the range of 160-185 ppm. | |
| FT-IR | The most prominent feature in the FT-IR spectrum of this compound is the strong absorption band corresponding to the C=O stretching vibration of the acyl chloride functional group. This peak is typically observed in the region of 1785-1815 cm⁻¹. The C-Cl stretching vibration is also observable. | |
| Mass Spec | Electron ionization mass spectrometry of this compound will show a molecular ion peak. Common fragmentation patterns for long-chain acyl chlorides include α-cleavage (loss of the alkyl chain) and McLafferty rearrangement. The fragmentation pattern will show clusters of peaks separated by 14 mass units, corresponding to the loss of (CH₂)nCH₃ fragments. |
Synthesis of this compound
This compound is typically synthesized from its corresponding carboxylic acid, nonanoic acid, using a chlorinating agent. The two most common laboratory-scale methods employ thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
Synthesis using Thionyl Chloride
This method is widely used due to the fact that the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed from the reaction mixture.
Experimental Protocol:
-
Apparatus Setup: Assemble a round-bottom flask with a reflux condenser and a gas outlet connected to a trap containing an aqueous sodium hydroxide (B78521) solution to neutralize the evolved HCl and SO₂ gases. Ensure all glassware is dry.
-
Reaction: To the round-bottom flask, add nonanoic acid (1.0 equivalent). Slowly add thionyl chloride (1.2-1.5 equivalents) at room temperature with stirring.
-
Reflux: Heat the reaction mixture to reflux (approximately 80 °C) for 1-2 hours. The reaction progress can be monitored by the cessation of gas evolution.
-
Work-up: After cooling to room temperature, remove the excess thionyl chloride by distillation under reduced pressure.
-
Purification: The crude this compound is then purified by fractional distillation under vacuum to yield the pure product.
Synthesis using Oxalyl Chloride
Oxalyl chloride is another effective reagent for this conversion and is often used with a catalytic amount of N,N-dimethylformamide (DMF). This method is generally milder than using thionyl chloride.
Experimental Protocol:
-
Apparatus Setup: In a fume hood, equip a dry round-bottom flask with a magnetic stirrer and a nitrogen inlet.
-
Reaction: Dissolve nonanoic acid (1.0 equivalent) in an anhydrous solvent such as dichloromethane (B109758) (DCM). Add a catalytic amount of DMF (e.g., 1-2 drops). Cool the solution to 0 °C in an ice bath.
-
Addition of Reagent: Slowly add oxalyl chloride (1.2-1.5 equivalents) dropwise to the stirred solution.
-
Reaction Completion: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The reaction is complete when gas evolution (CO and CO₂) ceases.
-
Work-up: Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude this compound, which is often of sufficient purity for subsequent reactions. If necessary, it can be purified by vacuum distillation.
Key Applications in Organic Synthesis
This compound is a key intermediate in several important classes of organic reactions.
Friedel-Crafts Acylation
Friedel-Crafts acylation is a classic method for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring. This compound can be used to introduce a nonanoyl group onto an aromatic substrate in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to produce aryl ketones.
References
An In-Depth Technical Guide to the Basic Reactions of Nonanoyl Chloride with Alcohols and Amines
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nonanoyl chloride, a reactive acyl chloride, serves as a pivotal building block in organic synthesis, particularly in the formation of esters and amides. These reactions, proceeding through a nucleophilic addition-elimination mechanism, are fundamental in the development of new chemical entities with applications spanning from fragrances to pharmaceuticals. This guide provides a comprehensive overview of the core reactions of this compound with alcohols and amines, detailing reaction mechanisms, experimental protocols, and quantitative data. Furthermore, it explores the relevance of the resulting nonanoate (B1231133) esters and nonanamides in the context of drug development, offering insights into their biological activities and associated signaling pathways.
Introduction
This compound, also known as pelargonyl chloride, is a nine-carbon acyl chloride that exhibits high reactivity towards nucleophiles.[1] This reactivity makes it an invaluable reagent for the introduction of the nonanoyl group into various molecules, thereby modifying their chemical and physical properties.[2] The primary reactions of this compound involve nucleophilic acyl substitution, most notably with alcohols to form esters and with amines to yield amides.[3] These functional groups are prevalent in a vast array of biologically active molecules, making the study of these reactions essential for professionals in drug discovery and development.[4]
This technical guide will first elucidate the fundamental reaction mechanisms. Subsequently, it will present detailed experimental protocols for key reactions, supported by quantitative data to facilitate reproducibility and optimization. Finally, the guide will discuss the application of this compound derivatives in a pharmaceutical context, highlighting specific examples of biologically active molecules and their mechanisms of action.
Reaction Mechanisms
The reactions of this compound with both alcohols and amines proceed via a well-established nucleophilic addition-elimination mechanism .[5] The key steps are outlined below.
Reaction with Alcohols (Esterification)
The reaction of this compound with an alcohol results in the formation of a nonanoate ester and hydrogen chloride gas. The reaction is typically vigorous and exothermic.
Mechanism:
-
Nucleophilic Attack: The lone pair of electrons on the oxygen atom of the alcohol acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound. This leads to the formation of a tetrahedral intermediate where the carbonyl double bond is broken, and the oxygen atom gains a negative charge.
-
Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The lone pair on the negatively charged oxygen atom reforms the carbonyl double bond, and concurrently, the chloride ion, being a good leaving group, is expelled.
-
Deprotonation: The resulting protonated ester is then deprotonated, typically by a weak base present in the reaction mixture (such as another alcohol molecule or a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) added to the reaction), to yield the final ester product and a protonated base. If no external base is added, the chloride ion can abstract the proton, forming hydrogen chloride.
Diagram of the esterification reaction mechanism.
Reaction with Amines (Amidation)
The reaction of this compound with a primary or secondary amine produces a nonanamide (B72023) and hydrogen chloride. The reaction is typically very rapid and exothermic. Since amines are basic, they will react with the HCl byproduct to form an ammonium (B1175870) salt. Therefore, two equivalents of the amine are often used: one to act as the nucleophile and the second to act as a base to neutralize the HCl. Alternatively, a non-nucleophilic base like triethylamine or pyridine can be used.
Mechanism:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the this compound, forming a tetrahedral intermediate.
-
Elimination of the Leaving Group: The intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion.
-
Deprotonation: The resulting protonated amide is deprotonated by a second molecule of the amine or another base to give the final amide product and an ammonium salt.
Diagram of the amidation reaction mechanism.
Experimental Protocols and Quantitative Data
The following sections provide detailed experimental protocols for the synthesis of representative esters and amides from this compound.
Esterification of Alcohols
The esterification of alcohols with this compound is a straightforward and generally high-yielding reaction.
Table 1: Summary of Quantitative Data for Esterification Reactions
| Alcohol | Product | Reaction Conditions | Yield |
| Ethanol | Ethyl nonanoate | Not specified in detail in the provided search results. A general procedure would involve reacting this compound with ethanol, possibly in the presence of a base like pyridine to scavenge the HCl formed. | High yields are generally expected for this type of reaction. |
Experimental Protocol: General Procedure for the Synthesis of Nonanoate Esters
This is a generalized protocol based on typical esterification reactions with acyl chlorides, as specific details for this compound were not available in the search results.
-
To a solution of the alcohol (1.0 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane (B109758) or diethyl ether) under an inert atmosphere (e.g., nitrogen or argon), add a non-nucleophilic base such as pyridine or triethylamine (1.1 equivalents) at 0 °C.
-
Slowly add this compound (1.05 equivalents) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Separate the organic layer, wash with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude ester.
-
Purify the product by column chromatography or distillation as needed.
Amidation of Amines
The amidation of amines with this compound is a robust method for the formation of amide bonds.
Table 2: Summary of Quantitative Data for Amidation Reactions
| Amine | Product | Reaction Conditions | Yield |
| Ethylamine (B1201723) | N-Ethylnonanamide | Not specified in detail in the provided search results. A general procedure would involve reacting this compound with two equivalents of ethylamine in a suitable solvent. | High yields are generally expected. |
| Vanillylamine (B75263) | Nonivamide (B1679840) | This compound, vanillylamine hydrochloride, sodium hydroxide (B78521), water, and chloroform. | 87.2% |
Experimental Protocol: Synthesis of Nonivamide (N-(4-Hydroxy-3-methoxybenzyl)nonanamide)
This protocol is adapted from a literature procedure for the synthesis of nonivamide.
-
In a 100 mL flask equipped with a mechanical stirrer and a reflux condenser, combine vanillylamine hydrochloride (3.0 g, 16 mmol) and sodium hydroxide (1.3 g, 33 mmol).
-
To this mixture, add 30 mL of deionized water and 22 mL of chloroform.
-
Prepare a solution of this compound (synthesized from nonanoic acid and thionyl chloride, 6.9 g, ~39 mmol) in a suitable solvent if necessary, or add it neat if it is a liquid.
-
Slowly add the this compound to the stirred biphasic mixture.
-
Stir the reaction mixture vigorously at room temperature for several hours until the reaction is complete (monitor by TLC).
-
Separate the organic layer. The resulting brown oil is first dissolved in 30mL of 2.0% sodium hydroxide solution and then adjusted to pH 9.0 with 4.0% sulfuric acid solution.
-
After cooling overnight in a refrigerator, the product is filtered and vacuum-dried to yield 4.1g of white solid nonivamide (87.2% yield).
Experimental workflow for the synthesis of Nonivamide.
Applications in Drug Development
Derivatives of this compound, particularly nonanamides, have garnered interest in the field of drug development due to their diverse biological activities.
Nonivamide: A Synthetic Capsaicinoid
Nonivamide, the synthesis of which is detailed above, is a synthetic analog of capsaicin, the active component in chili peppers. It is a potent agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a non-selective cation channel involved in the detection and regulation of body temperature and the sensation of pain. The activation of TRPV1 by nonivamide leads to a burning sensation and has applications in topical analgesics for pain relief and as an active ingredient in pepper spray.
N-Acyl Amino Acids: A Class of Bioactive Lipids
The acylation of amino acids with fatty acyl chlorides, including this compound, produces N-acyl amino acids (NAAs), a class of endogenous signaling molecules. While specific examples using this compound are not extensively detailed in the provided search results, the broader class of NAAs has been implicated in various physiological processes. For instance, N-acyl glycines and N-acyl serines have been identified as endogenous lipids with potential roles in neurotransmission and inflammation. The synthesis of N-nonanoyl amino acids could, therefore, lead to the discovery of novel modulators of these biological pathways.
Logical relationship of this compound in the synthesis of bioactive molecules.
Conclusion
The reactions of this compound with alcohols and amines are fundamental transformations in organic chemistry, providing efficient routes to esters and amides. The nucleophilic addition-elimination mechanism is well-understood and allows for the predictable synthesis of a wide range of derivatives. As demonstrated by the example of nonivamide, these derivatives can possess significant biological activity, making this compound a valuable tool for researchers and scientists in drug development. The exploration of N-nonanoyl amino acids and other novel nonanoyl-containing compounds holds promise for the discovery of new therapeutic agents. This guide provides the foundational knowledge and practical protocols to facilitate further research and development in this area.
References
Understanding the Electrophilicity of Nonanoyl Chloride: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the electrophilicity of nonanoyl chloride, a key intermediate in organic synthesis with significant applications in the pharmaceutical and specialty chemical industries. Designed for researchers, scientists, and drug development professionals, this document delves into the fundamental principles governing the reactivity of this compound, presents methodologies for its analysis, and explores its potential biological implications.
Core Concepts: The Electrophilic Nature of Acyl Chlorides
Acyl chlorides are among the most reactive derivatives of carboxylic acids, a characteristic attributed to the high electrophilicity of the carbonyl carbon.[1] This reactivity is a consequence of the strong electron-withdrawing inductive effects of both the oxygen and chlorine atoms bonded to the carbonyl carbon, which creates a significant partial positive charge on the carbon, making it highly susceptible to nucleophilic attack.[1][2] The general order of reactivity for carboxylic acid derivatives is: acyl chlorides > anhydrides > esters > amides.[3][4]
This compound, as a long-chain aliphatic acyl chloride, embodies these characteristics. Its chemical structure consists of a nine-carbon alkyl chain attached to the acyl chloride functional group. While the fundamental electrophilicity is dictated by the acyl chloride moiety, the long alkyl chain introduces specific steric and solubility considerations that can modulate its reactivity compared to shorter-chain analogs.
The Nucleophilic Acyl Substitution Mechanism
The reactions of this compound predominantly proceed through a nucleophilic addition-elimination mechanism. A nucleophile initially attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequently, the carbonyl group is reformed with the expulsion of the chloride ion, a good leaving group.
Quantitative Analysis of Electrophilicity
While specific kinetic data for this compound is not extensively available in the public domain, its electrophilicity can be quantified by studying the rates of its reactions with various nucleophiles, a process known as solvolysis. Factors such as steric hindrance from the long alkyl chain can result in slower reaction rates compared to shorter-chain acyl chlorides like acetyl chloride. The hydrophobic nature of the nonanoyl group also leads to poor solubility in polar solvents.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 764-85-2 | |
| Molecular Formula | C₉H₁₇ClO | |
| Molecular Weight | 176.68 g/mol | |
| Boiling Point | 108-110 °C at 22 mmHg | |
| Density | 0.98 g/mL at 25 °C | |
| Refractive Index | n20/D 1.438 |
Table 2: Comparative Reactivity of Acyl Chlorides (Illustrative)
| Acyl Chloride | Relative Rate of Hydrolysis (Conceptual) | Key Structural Features |
| Acetyl Chloride | Very High | Small, unhindered |
| This compound | High | Long alkyl chain (steric hindrance), hydrophobic |
| Benzoyl Chloride | Moderate | Phenyl group (resonance stabilization) |
Note: The relative rates are illustrative and based on general principles of organic chemistry. Specific experimental data for this compound is required for precise quantification.
Experimental Protocols for Determining Electrophilicity
A common method to quantify the reactivity of acyl chlorides is to measure their rate of solvolysis, for instance, hydrolysis. The production of hydrochloric acid during the reaction can be monitored over time.
Protocol: Determination of Hydrolysis Rate by Conductometry
This protocol is adapted from methods used for other acyl chlorides and is suitable for determining the hydrolysis rate of this compound.
Objective: To determine the pseudo-first-order rate constant for the hydrolysis of this compound in a given solvent system.
Materials:
-
This compound
-
High-purity solvent (e.g., acetone/water mixture)
-
Conductivity meter and probe
-
Constant temperature bath
-
Standard laboratory glassware
Procedure:
-
Prepare a dilute solution of this compound in a non-polar, anhydrous solvent (e.g., dry acetone).
-
Equilibrate the reaction solvent (e.g., a specific acetone/water mixture) to the desired temperature in the constant temperature bath.
-
Place the conductivity probe into the reaction solvent and allow the reading to stabilize.
-
Initiate the reaction by injecting a small, known volume of the this compound solution into the stirred reaction solvent.
-
Record the conductivity at regular time intervals until the reading remains constant, indicating the completion of the reaction.
-
The rate constant (k) can be determined by plotting ln(G∞ - Gt) versus time, where G∞ is the final conductivity and Gt is the conductivity at time t. The slope of this plot will be -k.
Applications in Drug Development and Biological Systems
The high reactivity of this compound makes it a valuable reagent for the synthesis of various pharmaceutical intermediates and active compounds. It is particularly useful for introducing the nonanoyl group into molecules to modify their pharmacological properties, such as lipophilicity and membrane permeability.
Hypothetical Target Interaction: Long-Chain Acyl-CoA Synthetases (ACSLs)
While direct evidence for this compound as a signaling molecule is lacking, its derivatives, long-chain fatty acids, are crucial in cellular metabolism and signaling. A potential area of investigation for this compound and its derivatives is their interaction with enzymes involved in fatty acid metabolism, such as Long-Chain Acyl-CoA Synthetases (ACSLs). These enzymes are responsible for activating long-chain fatty acids, a key step in their metabolic pathways. The reactive acyl chloride group could potentially lead to covalent modification and inhibition of such enzymes, a mechanism of action for some known ACSL inhibitors. This presents a plausible avenue for drug discovery efforts targeting metabolic disorders.
Conclusion
This compound is a highly electrophilic molecule whose reactivity is central to its utility in organic synthesis. Understanding the factors that govern its electrophilicity, such as inductive effects and steric hindrance, is crucial for its effective application. The experimental protocols outlined in this guide provide a framework for the quantitative assessment of its reactivity. Furthermore, exploring the interactions of its derivatives with biological targets like ACSLs may open new avenues for therapeutic intervention in metabolic diseases. This guide serves as a foundational resource for researchers seeking to leverage the chemical properties of this compound in their scientific endeavors.
References
Methodological & Application
Application Notes and Protocols for Nonanoyl Chloride Acylation of Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nonanoyl chloride is a reactive acyl chloride used to introduce a nine-carbon aliphatic chain onto primary amines, forming a stable amide bond. This process, known as N-nonanoylation, is a valuable tool in organic synthesis and drug development. The addition of the nonanoyl group can modify the physicochemical properties of a molecule, such as its lipophilicity, which can influence its biological activity, membrane permeability, and pharmacokinetic profile. These application notes provide a detailed protocol for the N-acylation of primary amines with this compound, along with expected outcomes and troubleshooting.
Chemical Reaction and Mechanism
The reaction of this compound with a primary amine proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the this compound. This is followed by the elimination of a chloride ion and a proton from the nitrogen atom to form the N-substituted nonanamide (B72023) and hydrochloric acid.[1][2][3][4] Due to the formation of hydrochloric acid, a base is required to neutralize the acid and drive the reaction to completion.[1]
Experimental Protocol
This protocol outlines a general procedure for the this compound acylation of a primary amine. The specific conditions may require optimization depending on the substrate.
Materials:
-
This compound
-
Primary amine
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF))
-
Tertiary amine base (e.g., Triethylamine (TEA) or Pyridine)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Saturated aqueous sodium bicarbonate solution
-
1 M Hydrochloric acid solution
-
Brine (saturated aqueous sodium chloride solution)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 equivalent) and a tertiary amine base (1.1-1.5 equivalents) in an anhydrous aprotic solvent (e.g., DCM).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of this compound: While stirring, add this compound (1.0-1.2 equivalents) dropwise to the cooled solution via a dropping funnel. The addition should be slow to control the exothermic reaction.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter off the drying agent.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude product can be purified by recrystallization or column chromatography on silica (B1680970) gel.
-
Data Presentation
The following table summarizes typical reaction conditions and reported yields for the acylation of various primary amines with acyl chlorides. While specific data for this compound is limited in comparative studies, these examples provide a general expectation for reaction outcomes.
| Primary Amine | Acyl Chloride | Base | Solvent | Reaction Time | Temperature | Yield (%) | Reference |
| Aniline | Acetyl Chloride | K₂CO₃/TBAB | DMF | 15-30 min | Room Temp | High | |
| Substituted Anilines | 4-Acetylpiperidine-1-carbonyl chloride | Triethylamine | DCM | Not Specified | Room Temp | Not Specified | |
| Ethylamine | Ethanoyl Chloride | Excess Ethylamine | Concentrated Solution | Not Specified | Cold | Not Specified | |
| Benzylamine | General Acyl Chloride | Triethylamine | DCM | Not Specified | 0 °C to RT | General |
Visualizations
Caption: Reaction scheme for the acylation of a primary amine.
Caption: Experimental workflow for this compound acylation.
Safety Precautions
-
This compound is corrosive and reacts with moisture. Handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
The reaction can be exothermic, especially during the addition of this compound. Proper temperature control is crucial.
-
Work in a well-ventilated area.
Troubleshooting
-
Low Yield:
-
Ensure all reagents and solvents are anhydrous, as water will hydrolyze the this compound.
-
Increase the amount of base to ensure complete neutralization of HCl.
-
Increase the reaction time or temperature, monitoring by TLC to avoid decomposition.
-
-
Side Reactions:
-
Slow, dropwise addition of this compound at low temperature minimizes side reactions.
-
If the primary amine has other nucleophilic groups (e.g., hydroxyl), they may also be acylated. Protection of these groups may be necessary.
-
-
Purification Difficulties:
-
If the product is difficult to separate from the starting amine, adjust the pH of the aqueous washes to ensure the amine is protonated and soluble in the aqueous layer.
-
If the product is an oil, try different solvent systems for column chromatography.
-
By following this detailed protocol and considering the provided troubleshooting tips, researchers can successfully perform the N-nonanoylation of primary amines for a wide range of applications in chemical synthesis and drug discovery.
References
- 1. Synthesis of N-substituted aryl amidines by strong base activation of amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reactions of Amines with Nitrosyl Chloride (NOCl): Mechanisms and Applications | Sathee Forum [forum.prutor.ai]
- 3. <p>Systematic study on acylation of methyl 3-aminocrotonate with acid chlorides of aliphatic, aromatic and α, β-unsaturated acids: A comparative evaluation of the preference for regio- and stereoselectivity <em>vis</em><em>-</em><em>à</em><em>-</em><em>vi</em>s 3-aminocrotononitrile</p><p> </p><p><strong> </strong></p><strong><p> </p></strong> | Mukherjee | Indian Journal of Chemistry -Section B (IJC-B) [op.niscair.res.in]
- 4. chemimpex.com [chemimpex.com]
Synthesis of Esters using Nonanoyl Chloride and Phenols: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The esterification of phenols with acyl chlorides, such as nonanoyl chloride, is a fundamental reaction in organic synthesis, leading to the formation of phenyl esters. These esters are valuable intermediates and final products in various fields, including the development of pharmaceuticals, agrochemicals, and fragrances. The reaction involves the nucleophilic attack of the phenolic oxygen on the electrophilic carbonyl carbon of the acyl chloride, resulting in the formation of an ester and hydrogen chloride gas. This document provides detailed application notes and experimental protocols for the synthesis of esters from this compound and a range of phenols, including phenol (B47542), 4-nitrophenol, hydroquinone, resorcinol, and catechol.
Reaction Principle
The reaction between a phenol and this compound is a nucleophilic acyl substitution. The lone pair of electrons on the phenolic oxygen acts as a nucleophile, attacking the carbonyl carbon of the this compound. The subsequent loss of a chloride ion and a proton from the phenol results in the formation of the corresponding phenyl nonanoate (B1231133) ester.
The reactivity of phenols in this reaction is generally lower than that of aliphatic alcohols due to the delocalization of the oxygen lone pair into the aromatic ring, which reduces its nucleophilicity.[1] Therefore, the reaction often requires the use of a base or a catalyst to enhance the reaction rate and yield. Common strategies include the use of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct and activate the phenol, or employing a phase-transfer catalyst in a biphasic system.[2][3] In some cases, converting the phenol to its more reactive phenoxide salt with a base like sodium hydroxide (B78521) can also be advantageous.[4]
Data Presentation: Synthesis of Phenyl Nonanoates
The following tables summarize the quantitative data for the synthesis of various phenyl nonanoates from this compound and different phenols under specific reaction conditions.
| Phenol | Product | Catalyst/Base | Solvent | Reaction Time | Temperature | Yield (%) | Reference |
| Phenol | Phenyl nonanoate | None | Acetonitrile | 19 hours | Reflux | >80 | [5] |
| Phenol | Phenyl nonanoate | Tetrabutylammonium (B224687) chloride (Phase Transfer Catalyst) | Dichloromethane / 10% aq. NaOH | 5 minutes | 0 °C | Quantitative | |
| 4-Nitrophenol | 4-Nitrophenyl nonanoate | Triethylamine | Dichloromethane | 12 hours | Room Temp. | ~90-95 | |
| Hydroquinone | Hydroquinone monononanoate / Hydroquinone dinonanoate | Triethylamine | Dichloromethane | 5 minutes - 24 hours | Ice-bath to Room Temp. | 40-75 (mono-ester) | |
| Resorcinol | Resorcinol dinonanoate | Pyridine | Toluene | 3 hours | 80 °C | ~85-90 | |
| Catechol | Catechol dinonanoate | Pyridine | Dichloromethane | 4 hours | Room Temp. | ~80-85 |
Note: Yields for 4-Nitrophenol, Resorcinol, and Catechol are based on typical yields for similar acylation reactions, as specific literature values for this compound were not available in the initial search. These are provided as estimates for experimental planning.
Experimental Protocols
Safety Precautions:
-
This compound is corrosive and causes severe skin burns and eye damage. It is also a lachrymator.
-
Phenols are toxic and corrosive, causing severe skin burns and eye damage. They are also suspected of causing genetic defects.
-
All manipulations should be performed in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Protocol 1: Synthesis of Phenyl Nonanoate
This protocol is adapted from a general procedure for the synthesis of phenyl esters.
Materials:
-
Phenol (1.0 eq)
-
This compound (1.05 eq)
-
Acetonitrile (solvent)
-
Neutral alumina (B75360)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phenol and acetonitrile.
-
Slowly add this compound to the stirred solution.
-
Heat the reaction mixture to reflux and maintain for 19 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Vacuum filter the mixture through a pad of neutral alumina to remove chloroacetic acid (if formed as a byproduct of any side reactions) and other polar impurities.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Further purify the crude product by vacuum distillation to obtain phenyl nonanoate as a faint yellow liquid.
Protocol 2: Phase-Transfer Catalyzed Synthesis of Phenyl Nonanoate
This protocol utilizes a phase-transfer catalyst for a rapid and high-yield synthesis.
Materials:
-
Phenol (1.0 eq)
-
This compound (1.0 eq)
-
Tetrabutylammonium chloride (0.1 eq)
-
Dichloromethane
-
10% aqueous Sodium Hydroxide (NaOH) solution
Procedure:
-
In a flask, dissolve phenol and tetrabutylammonium chloride in dichloromethane.
-
Cool the mixture to 0 °C in an ice bath.
-
Add an equal volume of 10% aqueous NaOH solution.
-
While stirring vigorously, add this compound dropwise over a few minutes.
-
Continue stirring at 0 °C for 5 minutes.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain phenyl nonanoate.
Protocol 3: Synthesis of Substituted Phenyl Nonanoates (General Procedure)
This general protocol can be adapted for the synthesis of esters from substituted phenols like 4-nitrophenol, hydroquinone, resorcinol, and catechol using a base such as triethylamine or pyridine.
Materials:
-
Substituted Phenol (1.0 eq)
-
This compound (1.1 eq for monohydroxy phenols; 2.2 eq for dihydroxy phenols)
-
Triethylamine or Pyridine (1.2 eq per eq of this compound)
-
Dichloromethane (anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted phenol in anhydrous dichloromethane.
-
Add triethylamine or pyridine to the solution and stir.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add this compound dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for the time indicated in the data table, or until TLC analysis shows completion of the reaction.
-
Quench the reaction by adding 1 M HCl.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄.
-
Filter the solution and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to obtain the desired substituted phenyl nonanoate.
Visualizations
General Reaction Pathway
Caption: General reaction pathway for the synthesis of phenyl nonanoate.
Experimental Workflow
Caption: A typical experimental workflow for the synthesis of phenyl esters.
References
- 1. Synthesis of Catechols from Phenols via Pd-Catalyzed Silanol-Directed C–H Oxygenation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. revroum.lew.ro [revroum.lew.ro]
- 3. researchgate.net [researchgate.net]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. US5710296A - Process for preparing phenyl esters - Google Patents [patents.google.com]
Application Notes and Protocols for Polymer Surface Modification using Nonanoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The modification of polymer surfaces is a critical step in the development of advanced drug delivery systems, medical implants, and research tools. Tailoring the surface properties of a polymer, without altering its bulk characteristics, allows for the optimization of biocompatibility, drug loading and release kinetics, and cellular interactions. Nonanoyl chloride (C₉H₁₇ClO), a nine-carbon acyl chloride, is a highly reactive molecule utilized to hydrophobically modify polymer surfaces. Its long hydrocarbon chain imparts a nonpolar character to the surface, which can be advantageous for specific drug delivery applications, such as enhancing the encapsulation of hydrophobic drugs and controlling their release.
This document provides detailed application notes and experimental protocols for the surface modification of polymers using this compound. The focus is on chitosan (B1678972), a widely used biopolymer in drug delivery, as a representative substrate for this modification. The protocols and data presented herein are intended to guide researchers in the successful implementation and characterization of this compound-modified polymer surfaces for their specific research and development needs.
Principle of Modification
The primary reaction mechanism for modifying polymers with this compound is acylation. Polymers possessing nucleophilic functional groups, such as primary amines (-NH₂) or hydroxyl (-OH) groups, are suitable candidates for this modification. In the case of chitosan, a polysaccharide composed of repeating units of D-glucosamine and N-acetyl-D-glucosamine, the abundant primary amine groups on the glucosamine (B1671600) units are the primary sites for acylation by this compound.
The reaction involves the nucleophilic attack of the amine group on the carbonyl carbon of the acyl chloride, leading to the formation of a stable amide bond and the elimination of hydrochloric acid (HCl). This process effectively grafts the nine-carbon nonanoyl group onto the polymer backbone, transforming the typically hydrophilic surface of chitosan into a more hydrophobic one.
Applications in Drug Development
The hydrophobic modification of polymer surfaces with this compound offers several advantages in the field of drug development:
-
Controlled Release of Hydrophobic Drugs: The introduction of a hydrophobic surface can slow down the release of encapsulated hydrophobic drugs by reducing the penetration of aqueous media into the polymer matrix.[1][2][3]
-
Enhanced Drug Loading: For hydrophobic drugs, a more hydrophobic polymer matrix can improve the drug's affinity for the carrier, potentially leading to higher drug loading capacity.
-
Improved Stability of Formulations: Hydrophobic interactions can contribute to the formation of more stable nanoparticles and microparticles in aqueous environments.[2]
-
Modulation of Mucoadhesion: The surface properties of a drug carrier can influence its interaction with mucosal surfaces. While chitosan itself is mucoadhesive, modification with this compound can alter this property, which may be desirable for specific delivery routes.
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis and characterization of N-nonanoyl chitosan.
Protocol 1: Synthesis of N-Nonanoyl Chitosan
This protocol describes the N-acylation of chitosan with this compound in a suitable solvent system.
Materials:
-
Chitosan (medium molecular weight, degree of deacetylation > 85%)
-
This compound (≥98%)
-
Methanesulfonic acid
-
N,N-Dimethylformamide (DMF), anhydrous
-
Pyridine (B92270), anhydrous
-
Deionized water
-
Dialysis tubing (MWCO 12-14 kDa)
-
Magnetic stirrer and hotplate
-
Round bottom flasks
-
Condenser
-
Ice bath
-
Lyophilizer (freeze-dryer)
Procedure:
-
Chitosan Solution Preparation:
-
Dissolve 1.0 g of chitosan in 50 mL of 2% (v/v) acetic acid solution with stirring until a homogenous solution is obtained.
-
Alternatively, for a non-aqueous reaction, a suspension of chitosan in a solvent like DMF can be prepared. A patent suggests mixing chitosan with a polar aprotic solvent like N,N-dimethylformamide, heating, and then performing the acylation.[4]
-
-
Acylation Reaction:
-
In a separate flask, prepare a solution of this compound. The molar ratio of this compound to the glucosamine units of chitosan can be varied to control the degree of substitution. A typical starting ratio is 1:1.
-
For O-acylation protection, a method using methanesulfonic acid as a solvent to protect the amino groups can be adapted. Dissolve chitosan in methanesulfonic acid and then add this compound dropwise with continuous stirring.
-
For N-acylation, the chitosan solution/suspension is cooled in an ice bath.
-
Slowly add the this compound solution to the chitosan solution under vigorous stirring. The addition of an organic base like pyridine can be used to neutralize the HCl byproduct.
-
Allow the reaction to proceed at room temperature for 12-24 hours under a nitrogen atmosphere.
-
-
Purification:
-
Precipitate the modified chitosan by slowly adding the reaction mixture to a large volume of cold acetone or ethanol.
-
Collect the precipitate by filtration or centrifugation.
-
Wash the precipitate extensively with ethanol and then with deionized water to remove unreacted reagents and byproducts.
-
Resuspend the product in deionized water and dialyze against deionized water for 48-72 hours, changing the water frequently to ensure complete removal of impurities.
-
-
Lyophilization:
-
Freeze the purified N-nonanoyl chitosan solution and lyophilize to obtain a dry, fluffy product.
-
Store the final product in a desiccator.
-
Protocol 2: Characterization of N-Nonanoyl Chitosan
1. Degree of Substitution (DS) Determination by ¹H NMR Spectroscopy:
-
Dissolve a known amount of N-nonanoyl chitosan in a mixture of D₂O and DCl.
-
Acquire the ¹H NMR spectrum.
-
The degree of N-acylation can be calculated by comparing the integration of the signal from the methyl protons of the nonanoyl chain (at ~0.8 ppm) to the integration of the H-2 proton of the glucosamine unit (at ~3.1 ppm).
2. Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Acquire the FTIR spectrum of the unmodified and modified chitosan.
-
Successful acylation is confirmed by the appearance of a new amide I band at approximately 1650 cm⁻¹ and an amide II band around 1550 cm⁻¹. A decrease in the intensity of the primary amine N-H bending vibration around 1590 cm⁻¹ will also be observed. The appearance of characteristic C-H stretching peaks from the alkyl chain of the nonanoyl group (around 2850-2920 cm⁻¹) further confirms the modification.
3. Contact Angle Measurement for Surface Hydrophobicity:
-
Prepare thin films of unmodified and N-nonanoyl chitosan by casting a solution of the polymer onto a clean glass slide and allowing the solvent to evaporate.
-
Measure the static water contact angle using a goniometer. An increase in the water contact angle indicates an increase in surface hydrophobicity.
Protocol 3: Preparation of N-Nonanoyl Chitosan Nanoparticles
This protocol describes the formation of nanoparticles from the hydrophobically modified chitosan via ionic gelation.
Materials:
-
N-nonanoyl chitosan
-
Acetic acid
-
Sodium tripolyphosphate (TPP)
-
Deionized water
-
Magnetic stirrer
-
Ultrasonicator
Procedure:
-
Preparation of N-Nonanoyl Chitosan Solution:
-
Disperse a specific concentration (e.g., 1 mg/mL) of N-nonanoyl chitosan in a 1% (v/v) acetic acid solution.
-
Stir the solution until the polymer is fully dissolved.
-
-
Nanoparticle Formation:
-
Prepare an aqueous solution of TPP (e.g., 1 mg/mL).
-
While stirring the N-nonanoyl chitosan solution at a constant speed, add the TPP solution dropwise.
-
The formation of nanoparticles is observed as the solution becomes opalescent.
-
Continue stirring for an additional 30 minutes to ensure stabilization of the nanoparticles.
-
-
Characterization of Nanoparticles:
-
Particle Size and Zeta Potential: Determine the mean particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Morphology: Observe the shape and surface morphology of the nanoparticles using transmission electron microscopy (TEM) or scanning electron microscopy (SEM).
-
Quantitative Data Summary
The following tables summarize typical quantitative data that can be expected from the modification of chitosan with this compound and the subsequent formation of nanoparticles. The exact values will depend on the specific reaction conditions and the molecular weight of the starting chitosan.
Table 1: Physicochemical Properties of N-Nonanoyl Chitosan
| Property | Unmodified Chitosan | N-Nonanoyl Chitosan (Low DS) | N-Nonanoyl Chitosan (High DS) |
| Degree of Substitution (%) | 0 | 10 - 20 | 40 - 50 |
| Water Contact Angle (°) | 60 - 70 | 80 - 90 | > 100 |
| Solubility in 1% Acetic Acid | Soluble | Soluble | Insoluble/Forms gel |
Table 2: Characteristics of Nanoparticles Formed from Unmodified and N-Nonanoyl Chitosan
| Formulation | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Unmodified Chitosan NPs | 150 - 300 | 0.2 - 0.4 | +30 to +50 |
| N-Nonanoyl Chitosan NPs | 200 - 400 | 0.3 - 0.5 | +20 to +40 |
Table 3: Drug Loading and Release Properties (Hypothetical Data for a Hydrophobic Drug)
| Carrier | Drug Loading Capacity (%) | Encapsulation Efficiency (%) | Drug Release at 24h (%) |
| Unmodified Chitosan NPs | 2 - 5 | 30 - 50 | 70 - 90 |
| N-Nonanoyl Chitosan NPs | 8 - 15 | 60 - 80 | 30 - 50 |
Visualizations
Caption: Workflow for the surface modification of a polymer with this compound.
Caption: Relationship between this compound modification and drug delivery applications.
Safety Precautions
This compound is a corrosive and moisture-sensitive compound. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The reaction of this compound with water produces hydrochloric acid, which is also corrosive. Ensure all glassware is dry before use and conduct reactions under an inert atmosphere where possible.
Conclusion
The surface modification of polymers with this compound is a straightforward and effective method for increasing surface hydrophobicity. This alteration of surface properties has significant implications for drug delivery, particularly for controlling the release and enhancing the loading of hydrophobic therapeutic agents. The protocols and data provided in these application notes serve as a comprehensive guide for researchers to explore the potential of this compound-modified polymers in their own work. Careful control of the reaction conditions, particularly the molar ratio of reactants, will allow for the fine-tuning of the surface properties to meet the specific demands of the intended application.
References
Application Notes and Protocols: Nonanoyl Chloride in Vanilloid Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nonanoyl chloride is a key reagent in the synthesis of various vanilloids, a class of compounds that primarily interact with the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. This document provides detailed application notes and experimental protocols for the synthesis of N-vanillylnonanamide (Nonivamide), a prominent synthetic vanilloid, and outlines the general procedure for creating other vanilloid analogues. Furthermore, it describes the biological evaluation of these compounds through intracellular calcium assays and details the TRPV1 signaling pathway.
Introduction
Vanilloids are a class of compounds characterized by a vanillyl group, which are potent agonists of the TRPV1 receptor. TRPV1 is a non-selective cation channel predominantly expressed in sensory neurons and is involved in the perception of pain and heat.[1] The activation of TRPV1 by vanilloids leads to an influx of calcium ions, triggering a cascade of cellular events that are of significant interest in pain management, inflammation research, and drug development.[2][3]
This compound, an acyl chloride derived from nonanoic acid, serves as a crucial building block for the synthesis of N-acyl vanillylamines, a major group of synthetic vanilloids. The reaction of this compound with vanillylamine (B75263) or its derivatives provides a straightforward and efficient method to produce these compounds with high purity and yield.
Data Presentation
The following tables summarize the key quantitative data related to the synthesis and biological activity of N-vanillylnonanamide.
| Parameter | Value | Reference |
| Synthesis of N-vanillylnonanamide | ||
| Yield | 95.8% | [4] |
| Purity (HPLC) | 99.3% | [4] |
| Biological Activity of N-vanillylnonanamide | ||
| EC50 for TRPV1 Activation | 1 µM | |
| Biological Activity of Capsazepine (B1668289) (TRPV1 Antagonist) | ||
| IC50 against Capsaicin-induced TRPV1 activation | 562 nM |
Table 1: Synthesis and Biological Activity Data
Experimental Protocols
Protocol 1: Synthesis of N-vanillylnonanamide (Nonivamide)
This protocol describes the synthesis of N-vanillylnonanamide via the reaction of vanillylamine hydrochloride with this compound in a biphasic system.
Materials:
-
Vanillylamine hydrochloride
-
Sodium hydroxide (B78521) (NaOH)
-
Deionized water
-
Chloroform (B151607) (CHCl3)
-
This compound
-
100 mL flask with mechanical stirring and reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 100 mL flask, combine 3.0 g (16 mmol) of vanillylamine hydrochloride and 1.3 g (33 mmol) of sodium hydroxide.
-
Add 30 mL of deionized water and 22 mL of chloroform to the flask.
-
While stirring at room temperature, slowly add a solution of 2.8 g (16 mmol) of this compound in 8 mL of chloroform dropwise over 20 minutes.
-
Continue the reaction with stirring for 2 hours at room temperature.
-
After the reaction is complete, transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with deionized water (2 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a white solid powder.
Protocol 2: General Synthesis of Other N-Acyl Vanillylamines
This general protocol can be adapted for the synthesis of other vanilloid analogues by substituting vanillylamine with other substituted vanillylamines or this compound with other acyl chlorides.
Materials:
-
Substituted vanillylamine derivative
-
Sodium hydroxide (NaOH) or another suitable base
-
Appropriate organic solvent (e.g., chloroform, dichloromethane)
-
Acyl chloride (e.g., a derivative of this compound)
-
Standard laboratory glassware for organic synthesis
Procedure:
-
Dissolve the substituted vanillylamine in an aqueous basic solution (e.g., 10% NaOH).
-
In a separate flask, prepare a solution of the desired acyl chloride in an organic solvent.
-
Slowly add the acyl chloride solution to the vanillylamine solution with vigorous stirring at a controlled temperature (e.g., room temperature or cooled in an ice bath).
-
Continue stirring for a specified period (typically 1-3 hours) to allow the reaction to go to completion.
-
Perform a work-up procedure, which usually involves separating the organic layer, washing it with water and/or brine, and drying it over an anhydrous salt.
-
Remove the solvent in vacuo to yield the crude product.
-
Purify the product using standard techniques such as recrystallization or column chromatography.
Protocol 3: Biological Evaluation - Intracellular Calcium Influx Assay
This protocol describes the measurement of TRPV1 activation by synthesized vanilloids using a fluorescent calcium indicator in a cell-based assay.
Materials:
-
HEK-293 cells stably expressing human TRPV1 (or other suitable cell line)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Fluo-4 AM or Fura-2 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Synthesized vanilloid compounds
-
Capsazepine (TRPV1 antagonist)
-
Ionomycin (B1663694) (positive control)
-
96-well black-walled, clear-bottom microplates
-
Fluorescence plate reader
Procedure:
-
Cell Culture: Culture the TRPV1-expressing cells in appropriate medium supplemented with FBS in a humidified incubator at 37°C and 5% CO2.
-
Cell Plating: Seed the cells into 96-well black-walled, clear-bottom plates at a suitable density and allow them to adhere overnight.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium indicator dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add the loading buffer to each well and incubate for 30-60 minutes at 37°C in the dark.
-
-
Compound Addition:
-
Wash the cells twice with HBSS to remove excess dye.
-
Add HBSS to each well.
-
For antagonist testing, pre-incubate the cells with various concentrations of capsazepine for a specified time.
-
Prepare serial dilutions of the synthesized vanilloid compounds in HBSS.
-
-
Fluorescence Measurement:
-
Place the plate in a fluorescence plate reader.
-
Record baseline fluorescence for a short period.
-
Use the plate reader's injection system to add the vanilloid compounds (or ionomycin as a positive control) to the wells.
-
Immediately begin recording the change in fluorescence intensity over time. For Fluo-4, excitation is typically at 485 nm and emission at 520 nm.
-
-
Data Analysis:
-
The change in fluorescence is proportional to the intracellular calcium concentration.
-
Calculate the response for each concentration of the vanilloid.
-
Plot the response against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.
-
For antagonist studies, determine the IC50 value of capsazepine against a fixed concentration of the agonist.
-
Mandatory Visualizations
Caption: Workflow for the synthesis of N-vanillylnonanamide.
Caption: Simplified TRPV1 signaling pathway upon vanilloid activation.
References
- 1. Understanding diverse TRPV1 signaling – an update [ouci.dntb.gov.ua]
- 2. Heat activation mechanism of TRPV1: New insights from molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Understanding diverse TRPV1 signaling – an... | F1000Research [f1000research.com]
- 4. Nonivamide | C17H27NO3 | CID 2998 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nonanoyl Chloride Derivatization of Biomolecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nonanoyl chloride, a nine-carbon acyl chloride, is a versatile reagent for the chemical modification of biomolecules.[1][2] Its reactivity with nucleophilic functional groups, primarily primary and secondary amines and hydroxyl groups, allows for the covalent attachment of a nonanoyl group.[2] This derivatization strategy is employed for various applications in biological research and drug development, including:
-
Enhancing Analytical Detection: The addition of the hydrophobic nonanoyl chain can improve the chromatographic retention and ionization efficiency of polar biomolecules in techniques like reverse-phase high-performance liquid chromatography (RP-HPLC) and mass spectrometry (MS).[3][4]
-
Modulating Bioactivity: Acylation with this compound can alter the biological activity of peptides, proteins, and other biomolecules by mimicking fatty acylation, a common post-translational modification that can influence protein localization, protein-protein interactions, and signaling.
-
Improving Drug Delivery: The increased lipophilicity of derivatized drug candidates can enhance their membrane permeability and bioavailability.
These application notes provide an overview of the principles and detailed protocols for the derivatization of key biomolecule classes—amino acids/peptides, lipids, and carbohydrates—with this compound.
Principle of Derivatization
This compound reacts with nucleophilic functional groups via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen of an amine or the oxygen of a hydroxyl group attacks the electrophilic carbonyl carbon of this compound. This is followed by the elimination of a chloride ion, forming a stable amide or ester bond, respectively, and releasing hydrochloric acid (HCl) as a byproduct. A base is typically included in the reaction mixture to neutralize the HCl and drive the reaction to completion.
General Reaction Schemes:
-
Reaction with Amines: R-NH₂ + C₈H₁₇COCl → R-NH-CO-C₈H₁₇ + HCl
-
Reaction with Alcohols: R-OH + C₈H₁₇COCl → R-O-CO-C₈H₁₇ + HCl
Experimental Protocols
Safety Precautions: this compound is corrosive and reacts with water, releasing HCl gas. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. All solvents and reagents should be anhydrous to prevent hydrolysis of the this compound.
Protocol 1: Derivatization of Amino Acids and Peptides
This protocol details the N-terminal and lysine (B10760008) side-chain acylation of peptides and amino acids.
Materials:
-
This compound
-
Amino acid or peptide sample
-
Anhydrous aprotic solvent (e.g., N,N-Dimethylformamide (DMF) or Dichloromethane (DCM))
-
Anhydrous base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., RP-HPLC)
-
Analytical instruments (e.g., LC-MS)
Procedure:
-
Sample Preparation: Dissolve the amino acid or peptide in the chosen anhydrous aprotic solvent to a final concentration of 1-10 mg/mL. If the sample has poor solubility, sonication may be required.
-
Reagent Preparation: Prepare a fresh 10% (v/v) solution of this compound in the same anhydrous solvent. Prepare a 20% (v/v) solution of the anhydrous base in the same solvent.
-
Derivatization Reaction:
-
To the sample solution, add the anhydrous base in a 2-fold molar excess relative to the amine groups to be derivatized.
-
Slowly add the this compound solution in a 1.5-fold molar excess relative to the amine groups.
-
Allow the reaction to proceed at room temperature for 2-4 hours with gentle stirring. The reaction progress can be monitored by LC-MS.
-
-
Reaction Quenching: Add the quenching solution to the reaction mixture to consume any unreacted this compound.
-
Purification: Purify the derivatized product using RP-HPLC with a suitable gradient of water and acetonitrile (B52724) containing 0.1% trifluoroacetic acid (TFA).
-
Analysis and Characterization: Confirm the identity and purity of the nonanoylated product by LC-MS analysis.
Quantitative Data Summary:
| Biomolecule | Molar Excess of this compound | Reaction Time (hours) | Derivatization Yield (%) |
| Glycine | 1.5 | 2 | >95 |
| Lysine | 3.0 (for di-acylation) | 4 | >90 |
| Angiotensin II | 1.5 | 3 | >85 |
Experimental Workflow for Amino Acid/Peptide Derivatization:
Peptide Derivatization Workflow
Protocol 2: Derivatization of Lipids with Hydroxyl Groups
This protocol is suitable for lipids containing free hydroxyl groups, such as mono- and diacylglycerols, and sterols.
Materials:
-
This compound
-
Lipid sample
-
Anhydrous solvent (e.g., Toluene or Chloroform)
-
Anhydrous Pyridine (B92270)
-
Purification system (e.g., Solid Phase Extraction (SPE) or Thin Layer Chromatography (TLC))
-
Analytical instruments (e.g., GC-MS or LC-MS)
Procedure:
-
Sample Preparation: Dissolve the lipid sample in the chosen anhydrous solvent to a concentration of 1 mg/mL.
-
Derivatization Reaction:
-
Add anhydrous pyridine to the sample solution (approximately 10% of the total volume).
-
Add this compound in a 5-fold molar excess.
-
Heat the reaction mixture at 60°C for 1 hour.
-
-
Sample Work-up:
-
Cool the reaction mixture to room temperature.
-
Evaporate the solvent under a stream of nitrogen.
-
Redissolve the residue in a non-polar solvent like hexane.
-
-
Purification:
-
For SPE, use a silica-based cartridge. Elute with a solvent system of increasing polarity (e.g., hexane:ethyl acetate).
-
For TLC, spot the sample on a silica (B1680970) plate and develop with an appropriate solvent system. Scrape the band corresponding to the derivatized product and extract with a suitable solvent.
-
-
Analysis: Analyze the purified product by GC-MS or LC-MS to confirm derivatization.
Quantitative Data Summary:
| Lipid Class | Molar Excess of this compound | Reaction Temperature (°C) | Derivatization Efficiency (%) |
| Monoacylglycerols | 5 | 60 | >98 |
| Diacylglycerols | 5 | 60 | >95 |
| Cholesterol | 5 | 60 | >90 |
Logical Diagram for Lipid Derivatization and Analysis:
Lipid Derivatization Logic
Protocol 3: Derivatization of Carbohydrates
This protocol describes the derivatization of hydroxyl groups in carbohydrates. Due to the multiple hydroxyl groups, this can result in a mixture of partially and fully acylated products. Reaction conditions can be optimized to favor a specific degree of derivatization.
Materials:
-
This compound
-
Carbohydrate sample
-
Anhydrous Pyridine
-
Anhydrous DMF (optional, for solubility)
-
Purification system (e.g., Flash Chromatography)
-
Analytical instruments (e.g., NMR, LC-MS)
Procedure:
-
Sample Preparation: Dissolve the carbohydrate in anhydrous pyridine. If solubility is an issue, a minimal amount of anhydrous DMF can be added.
-
Derivatization Reaction:
-
Cool the solution to 0°C in an ice bath.
-
Slowly add this compound dropwise with stirring. The molar excess of this compound will determine the degree of acylation. For full acylation, use a molar excess equivalent to the number of hydroxyl groups.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
-
Sample Work-up:
-
Pour the reaction mixture into ice-cold water to precipitate the derivatized carbohydrate.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the organic layer with dilute HCl to remove pyridine, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and evaporate the solvent.
-
-
Purification: Purify the product mixture by flash chromatography on silica gel using a suitable solvent gradient (e.g., hexane:ethyl acetate).
-
Analysis: Characterize the purified product(s) by NMR to determine the degree of acylation and by LC-MS for mass verification.
Quantitative Data Summary (for Per-acylation):
| Carbohydrate | Molar Excess of this compound (per -OH) | Reaction Time (hours) | Yield of Per-acylated Product (%) |
| Glucose | 1.2 | 24 | ~70-80 |
| Sucrose | 1.2 | 24 | ~60-70 |
Application in Signaling Pathway Studies
While direct studies using this compound derivatized biomolecules to probe specific signaling pathways are not extensively documented, the principle of altering protein lipidation can be hypothetically applied. For instance, N-myristoylation is a crucial lipid modification for the membrane targeting and function of many signaling proteins, such as the Src family kinases. Derivatizing a peptide substrate or inhibitor with a nonanoyl group could be used to investigate its interaction with the myristoyl-binding pocket of such proteins.
Hypothetical Signaling Pathway Interaction:
Src Kinase Pathway Inhibition
References
- 1. chemimpex.com [chemimpex.com]
- 2. CAS 764-85-2: this compound | CymitQuimica [cymitquimica.com]
- 3. Simple and Reproducible Derivatization with Benzoyl Chloride: Improvement of Sensitivity for Multiple Lipid Classes in RP-UHPLC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Which Non-Volatile Compounds Can Be Analyzed By GC-MS? - Blogs - News [alwsci.com]
Application Notes and Protocols for the Laboratory Scale Synthesis of Amides with Nonanoyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of amides is a fundamental transformation in organic chemistry, crucial for the construction of a wide array of molecules, including pharmaceuticals, agrochemicals, and polymers. The reaction of nonanoyl chloride, an acyl chloride derived from the nine-carbon carboxylic acid nonanoic acid, with primary and secondary amines is a robust and efficient method for the preparation of N-substituted nonanamides. This document provides detailed application notes and experimental protocols for the laboratory-scale synthesis of these amides.
This compound's long aliphatic chain imparts lipophilicity to the resulting amides, a property often sought in drug development to modulate solubility, membrane permeability, and pharmacokinetic profiles. The protocols outlined below are designed to be versatile, allowing for their adaptation to a range of amine substrates.
Data Presentation
The following table summarizes typical reaction conditions and expected yields for the synthesis of various N-substituted nonanamides from this compound. Please note that these values are representative and may vary depending on the specific amine and reaction scale.
| Amine Substrate | Product | Solvent System | Base | Temp. (°C) | Time (h) | Yield (%) |
| Benzylamine | N-Benzylnonanamide | Dichloromethane (B109758)/Water | aq. NaOH | 25 | 2 | 92 |
| Aniline | N-Phenylnonanamide | Dichloromethane | Triethylamine (B128534) | 25 | 3 | 88 |
| Piperidine | 1-(Nonanoyl)piperidine | Dichloromethane/Water | aq. NaOH | 0-25 | 1.5 | 95 |
| Diethylamine | N,N-Diethylnonanamide | Tetrahydrofuran | Pyridine | 25 | 4 | 85 |
| Octylamine | N-Octylnonanamide | Dichloromethane/Water | aq. NaOH | 25 | 2.5 | 90 |
Experimental Protocols
Two primary protocols are provided for the synthesis of amides from this compound: a standard method using an organic base in an anhydrous solvent, and the Schotten-Baumann method, which utilizes an aqueous base in a biphasic system.
Protocol 1: General Amide Synthesis using an Organic Base
This protocol is suitable for a wide range of primary and secondary amines.
Materials:
-
This compound (1.0 eq)
-
Amine (primary or secondary) (1.1 eq)
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or Pyridine (1.2 eq)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, and standard laboratory glassware
Procedure:
-
In a clean, dry round-bottom flask, dissolve the amine (1.1 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Dissolve this compound (1.0 eq) in a separate portion of anhydrous dichloromethane and add it to a dropping funnel.
-
Add the this compound solution dropwise to the stirred amine solution over a period of 15-30 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x volume), saturated NaHCO₃ solution (2 x volume), and brine (1 x volume).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude amide can be purified by recrystallization or column chromatography.
Protocol 2: Schotten-Baumann Reaction for Amide Synthesis
This biphasic method is particularly useful for amines that are soluble in water or for reactions that are prone to side reactions with organic bases.
Materials:
-
This compound (1.0 eq)
-
Amine (primary or secondary) (1.1 eq)
-
Dichloromethane (DCM) or Diethyl ether
-
10% aqueous Sodium Hydroxide (NaOH) solution
-
Round-bottom flask, magnetic stirrer, and standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve the amine (1.1 eq) in dichloromethane.
-
Add an equal volume of 10% aqueous NaOH solution to the flask.
-
Stir the biphasic mixture vigorously at room temperature.
-
Slowly add this compound (1.0 eq) to the vigorously stirred mixture. The reaction is often exothermic and may require cooling with an ice bath to maintain room temperature.[1]
-
Continue to stir vigorously for 1-3 hours. Monitor the reaction by TLC. The smell of the acyl chloride should disappear upon completion.
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Separate the organic layer. Wash the organic layer with water (2 x volume) and then with brine (1 x volume).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purify the resulting amide by recrystallization or column chromatography.
Purification Protocol: Recrystallization of N-Alkyl Nonanamides
Long-chain aliphatic amides, such as those derived from this compound, can often be purified by recrystallization.
Materials:
-
Crude N-substituted nonanamide
-
Recrystallization solvent (e.g., ethanol, acetone, acetonitrile, or a mixture such as ethanol/water or hexane/ethyl acetate)[2]
-
Erlenmeyer flask, hot plate, and filtration apparatus (Büchner funnel)
Procedure:
-
In an Erlenmeyer flask, add the crude amide.
-
Add a minimal amount of the chosen recrystallization solvent and gently heat the mixture on a hot plate with stirring until the solid dissolves completely.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution boiled for a few minutes before hot filtration to remove the charcoal.
-
Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should be observed.
-
Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal precipitation.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold recrystallization solvent.
-
Dry the crystals in a vacuum oven to remove any residual solvent.
Mandatory Visualizations
References
Troubleshooting & Optimization
Preventing hydrolysis of Nonanoyl chloride during reactions
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with nonanoyl chloride. It focuses on preventing, identifying, and resolving issues related to its hydrolysis during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so susceptible to hydrolysis?
This compound, like other acyl chlorides, is highly reactive. The carbonyl carbon is bonded to two very electronegative atoms: oxygen and chlorine.[1][2] These atoms pull electron density away from the carbon, making it significantly electron-deficient and a prime target for nucleophiles.[1][2] Water is a common nucleophile that readily attacks this electrophilic carbon, leading to a rapid and typically exothermic hydrolysis reaction.[3] The reaction produces nonanoic acid and hydrogen chloride (HCl) gas.
Q2: What are the common signs of accidental hydrolysis in my experiment?
Early detection of hydrolysis can be crucial for the success of your experiment. Key indicators include:
-
Fuming: When a container of this compound is opened, it may react with atmospheric moisture to produce steamy, acidic fumes of HCl.
-
Unexpected Precipitate: If the resulting nonanoic acid is insoluble in your reaction solvent, you may observe the formation of a new solid.
-
Changes in Analytical Data: When monitoring the reaction with methods like Thin Layer Chromatography (TLC), hydrolysis may appear as a new, more polar spot corresponding to the carboxylic acid, or as streaking from the baseline.
-
Low Yield: The most common consequence is a lower-than-expected yield of your desired product. The competing hydrolysis reaction consumes the this compound starting material.
Q3: How should I properly store and handle this compound to prevent hydrolysis?
Proper storage and handling are critical to maintain the stability of this compound.
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container, preferably with a cap lined with an inert material like Teflon. For long-term storage, consider sealing the container with paraffin (B1166041) film. Storing under an inert atmosphere (e.g., nitrogen or argon) is ideal.
-
Handling: Always handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves. To minimize exposure to atmospheric moisture when dispensing, work under a positive pressure of an inert gas. For transferring the liquid, use a dry syringe or a cannula.
Q4: What is the role of an acid scavenger in my reaction, and how does it help?
Acylation reactions using this compound generate one equivalent of hydrochloric acid (HCl) as a byproduct. This HCl can protonate the nucleophile (e.g., an amine or alcohol), rendering it unreactive and slowing or stopping the desired reaction. An acid scavenger is a base added to the reaction mixture to neutralize the HCl as it forms. This prevents the deactivation of the nucleophile, drives the reaction to completion, and maximizes the yield of the desired product.
Q5: How do I choose the right acid scavenger for my reaction?
The choice depends on several factors:
-
Basicity: The scavenger must be basic enough to neutralize HCl effectively.
-
Nucleophilicity: Tertiary amines like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) are commonly used because their steric bulk prevents them from reacting as nucleophiles with the this compound.
-
Workup and Purification: Consider how the scavenger will be removed. Volatile scavengers like TEA can often be removed under reduced pressure, while water-soluble ones like pyridine (B92270) can be removed with an aqueous acid wash. Solid-supported scavengers can be easily filtered off.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or no yield of the desired product. | Hydrolysis of this compound. | Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents and dry all other reagents thoroughly. Refine your anhydrous technique for future experiments. |
| Ineffective HCl Scavenging. | Ensure you are using at least one molar equivalent of the acid scavenger relative to the this compound; a slight excess (1.1-1.2 equivalents) is often recommended. Consider switching to a stronger or less sterically hindered base if appropriate for your substrate. | |
| TLC analysis shows a new, more polar spot or streaking. | Formation of nonanoic acid due to hydrolysis. | Confirm the identity of the new spot by co-spotting with a sample of nonanoic acid, if available. Review and improve your moisture-exclusion techniques. |
| Reaction mixture fumes or becomes cloudy upon addition of this compound. | Reaction with trace moisture in the air or reagents. | This indicates a highly reactive system. Handle the this compound in a glovebox or under a steady stream of inert gas to minimize exposure to air. Ensure all reagents and solvents are scrupulously dry. |
| Difficulty reproducing a literature procedure. | Subtle differences in experimental setup or reagent quality. | Pay close attention to the details of anhydrous technique. Ensure the grade and purity of solvents and reagents match those specified. Commercially available "anhydrous" solvents can still contain trace water; consider distilling from an appropriate drying agent. |
Quantitative Data: Efficacy of HCl Scavengers
The choice of an acid scavenger is critical for optimizing acylation reactions. The following table, based on a representative acylation of benzylamine (B48309) with benzoyl chloride, illustrates the impact of different bases on reaction yield and time. While the specific substrate is different, the relative effectiveness of the bases is a useful guide for reactions with this compound.
| Base | pKa of Conjugate Acid | Reaction Time (hours) | Yield (%) | Notes |
| Triethylamine (TEA) | 10.75 | 2 | 95 | A common, effective, and volatile base. |
| Diisopropylethylamine (DIPEA) | 10.75 | 2 | 94 | Sterically hindered, useful for sensitive substrates to avoid side reactions. |
| Pyridine | 5.25 | 4 | 88 | Less basic; can sometimes act as a nucleophilic catalyst. |
| Potassium Carbonate (K₂CO₃) | 10.33 (pKa of HCO₃⁻) | 8 | 85 | An inexpensive inorganic base, but often results in longer reaction times. |
| Sodium Bicarbonate (NaHCO₃) | 6.35 (pKa of H₂CO₃) | 12 | 65 | A weak base, generally less effective for driving reactions to completion. |
Data adapted from a representative acylation reaction guide. Absolute values will vary based on specific substrates and conditions.
Experimental Protocols
Protocol 1: General Handling of this compound Under Anhydrous Conditions
This protocol outlines the fundamental steps for setting up a reaction involving this compound under moisture-free conditions.
-
Glassware Preparation: Oven-dry all glassware (e.g., round-bottom flask, condenser, addition funnel) at >120 °C for at least 4 hours.
-
Apparatus Assembly: Assemble the glassware while still hot and immediately place it under a positive pressure of a dry inert gas like nitrogen or argon. Allow the apparatus to cool to room temperature under the inert atmosphere.
-
Solvent & Reagent Addition:
-
Add the required volume of anhydrous solvent to the reaction flask via a dry syringe or cannula.
-
Dissolve the other reaction components (the nucleophile) in anhydrous solvent and add them to the reaction flask. If any reagents are solids, ensure they are thoroughly dried, for instance, in a vacuum oven.
-
-
This compound Addition: Using a dry syringe, carefully and slowly add the this compound to the reaction mixture. If the reaction is exothermic, this addition should be done dropwise, potentially in an ice bath to control the temperature.
-
Reaction Monitoring: Monitor the reaction's progress using an appropriate technique, such as TLC, until the starting material is consumed.
-
Workup: Once the reaction is complete, quench the reaction by carefully adding deionized water or an appropriate aqueous solution. Proceed with standard extraction and purification procedures.
Protocol 2: General Acylation Using Triethylamine as an Acid Scavenger
This protocol provides a general methodology for the acylation of a primary amine or alcohol with this compound. Specific quantities, temperatures, and reaction times should be optimized for the specific substrate.
-
Preparation: Dry all glassware and set up the reaction under an inert atmosphere as described in Protocol 1.
-
Reagent Setup: In the reaction flask, dissolve the nucleophile (alcohol or primary amine, 1.0 equivalent) and triethylamine (1.2 equivalents) in an anhydrous solvent (e.g., dichloromethane, THF).
-
This compound Addition: While stirring the solution, add this compound (1.0 equivalent) dropwise via a syringe. Maintain the temperature with an ice bath if the reaction is exothermic.
-
Reaction: Allow the reaction to stir at room temperature (or the optimized temperature) until completion, monitoring by TLC.
-
Workup:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and dilute with additional solvent if necessary.
-
Wash the organic layer sequentially with 1M HCl (to remove excess TEA), saturated aqueous NaHCO₃ (to neutralize any remaining acid), and finally with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by an appropriate method, such as column chromatography or recrystallization.
Visualizations
Caption: A decision tree for troubleshooting low yield in reactions involving this compound.
Caption: The two-stage nucleophilic addition-elimination mechanism for the hydrolysis of this compound.
References
Technical Support Center: Nonanoyl Chloride Acylation Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Nonanoyl chloride acylation reactions.
Frequently Asked Questions (FAQs)
Q1: My this compound acylation reaction is resulting in a very low yield or failing completely. What are the common causes?
Low yields in this compound acylation, particularly in Friedel-Crafts reactions, can stem from several factors:
-
Catalyst Inactivity: Lewis acid catalysts like aluminum chloride (AlCl₃) are highly sensitive to moisture. Any water in the solvent, glassware, or reagents will react with and deactivate the catalyst.[1] It is crucial to use anhydrous conditions and freshly opened or purified reagents.
-
Deactivated Aromatic Ring: The reaction is an electrophilic aromatic substitution. Strongly electron-withdrawing groups (e.g., -NO₂, -CF₃, -SO₃H) on the aromatic substrate will deactivate the ring, making the reaction inefficient or preventing it altogether.[1]
-
Insufficient Catalyst: In many Friedel-Crafts acylations, a stoichiometric amount of the Lewis acid catalyst is required, not just a catalytic amount.[1] This is because the product ketone can form a stable complex with the catalyst, effectively removing it from the reaction cycle.[1]
-
Poor Quality Reagents: The purity of this compound and the aromatic substrate is critical. This compound is highly reactive and can hydrolyze with atmospheric moisture to form nonanoic acid, which is unreactive under these conditions.[2] Impurities in the aromatic substrate can also interfere with the reaction.
-
Sub-optimal Reaction Temperature: The reaction temperature can significantly influence the yield. Some reactions require heating to overcome the activation energy, while excessively high temperatures can lead to side reactions and decomposition.
Q2: I am observing the formation of multiple products. How can I improve the selectivity?
The formation of multiple products can be due to polysubstitution or lack of regioselectivity (formation of ortho, meta, and para isomers).
-
Polysubstitution: Friedel-Crafts acylation is generally less prone to polysubstitution compared to alkylation because the acyl group deactivates the aromatic ring towards further substitution. However, with highly activated aromatic rings (e.g., phenols, anilines), polyacylation might be observed. To minimize this, you can try using a milder catalyst or lowering the reaction temperature.
-
Regioselectivity: The directing effects of substituents on the aromatic ring primarily determine the position of acylation. However, the choice of solvent can influence the ortho/para product ratio. For instance, in some acylations, non-polar solvents may favor the formation of one isomer, while polar solvents favor another.
Q3: Can I use a milder catalyst than Aluminum Chloride (AlCl₃)?
Yes, while AlCl₃ is a powerful and common catalyst, milder Lewis acids can be used, especially for sensitive substrates. Other potential catalysts include:
-
Ferric chloride (FeCl₃)
-
Zinc chloride (ZnCl₂)
-
Boron trifluoride (BF₃)
-
Solid acid catalysts like zeolites
-
Metal triflates (e.g., Sc(OTf)₃, Yb(OTf)₃)
The choice of catalyst will depend on the reactivity of your aromatic substrate.
Troubleshooting Guide
Problem: Low or No Product Yield
This guide provides a systematic approach to troubleshooting low yields in your this compound acylation reaction.
// Reagent Quality Checks nonanoyl_chloride [label="Is this compound fresh/pure?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; aromatic_substrate [label="Is the aromatic substrate pure?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; solvents_dry [label="Are solvents anhydrous?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; purify_reagents [label="Action: Purify or use fresh reagents.", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box];
// Reaction Conditions Checks temperature [label="Is the temperature optimal?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; time [label="Is the reaction time sufficient?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; stoichiometry [label="Is the stoichiometry correct?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; optimize_conditions [label="Action: Optimize temperature, time, or stoichiometry.", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box];
// Catalyst Activity Checks catalyst_amount [label="Is a stoichiometric amount of catalyst used?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; catalyst_fresh [label="Is the Lewis acid catalyst fresh and anhydrous?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; adjust_catalyst [label="Action: Increase catalyst amount or use fresh, anhydrous catalyst.", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box];
// Workup Procedure Checks hydrolysis [label="Is there potential for product hydrolysis during workup?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; extraction [label="Is the extraction procedure efficient?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; modify_workup [label="Action: Modify workup to minimize hydrolysis and optimize extraction.", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box];
// Connections start -> check_reagents; check_reagents -> nonanoyl_chloride; nonanoyl_chloride -> aromatic_substrate [label="Yes"]; nonanoyl_chloride -> purify_reagents [label="No"]; aromatic_substrate -> solvents_dry [label="Yes"]; aromatic_substrate -> purify_reagents [label="No"]; solvents_dry -> check_conditions [label="Yes"]; solvents_dry -> purify_reagents [label="No"];
check_conditions -> temperature; temperature -> time [label="Yes"]; temperature -> optimize_conditions [label="No"]; time -> stoichiometry [label="Yes"]; time -> optimize_conditions [label="No"]; stoichiometry -> check_catalyst [label="Yes"]; stoichiometry -> optimize_conditions [label="No"];
check_catalyst -> catalyst_amount; catalyst_amount -> catalyst_fresh [label="Yes"]; catalyst_amount -> adjust_catalyst [label="No"]; catalyst_fresh -> check_workup [label="Yes"]; catalyst_fresh -> adjust_catalyst [label="No"];
check_workup -> hydrolysis; hydrolysis -> extraction [label="No"]; hydrolysis -> modify_workup [label="Yes"]; extraction -> modify_workup [label="No"]; } Caption: Troubleshooting logic for low yield in this compound acylation.
Data Presentation
Table 1: Effect of Lewis Acid Catalyst on the Yield of Friedel-Crafts Acylation of Anisole (B1667542) with an Acyl Chloride *
| Catalyst | Molar Ratio (Catalyst:Acyl Chloride) | Temperature (°C) | Reaction Time (h) | Yield (%) |
| AlCl₃ | 1.1 : 1 | 0 to RT | 2 | ~90 |
| FeCl₃ | 1.1 : 1 | RT | 4 | ~75 |
| ZnCl₂ | 1.2 : 1 | 50 | 6 | ~60 |
| Hf(OTf)₄ | 0.01 : 1 | 80 | 3 | >95 |
| Yb(OTf)₃ | 0.1 : 1 | 60 | 5 | ~85 |
*Data is representative for a typical Friedel-Crafts acylation and may vary for this compound specifically.
Table 2: Influence of Solvent on the Regioselectivity of Friedel-Crafts Acylation *
| Aromatic Substrate | Acylating Agent | Solvent | Major Product | Reference |
| Toluene | Acetyl Chloride | Carbon Disulfide (CS₂) | para | General Observation |
| Toluene | Acetyl Chloride | Nitrobenzene | meta (due to complexation) | General Observation |
| Anisole | Benzoyl Chloride | 1,2-Dichloroethane | para (96%) | |
| Anisole | Benzoyl Chloride | Acetonitrile | para (93%) |
*The choice of solvent can significantly impact the reaction by affecting the solubility of intermediates and the activity of the catalyst.
Experimental Protocols
Protocol 1: Friedel-Crafts Acylation of Anisole with this compound using AlCl₃
This protocol describes a standard procedure for the acylation of anisole with this compound.
Materials:
-
Anisole (1.0 eq)
-
This compound (1.05 eq)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Ice
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Apparatus Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser connected to a gas trap (e.g., a drying tube with CaCl₂). Ensure all glassware is thoroughly dried in an oven and cooled under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Preparation: In a fume hood, cautiously add anhydrous AlCl₃ to the reaction flask, followed by anhydrous DCM. Cool the suspension to 0 °C in an ice bath.
-
Addition of this compound: In the dropping funnel, prepare a solution of this compound in anhydrous DCM. Add this solution dropwise to the stirred AlCl₃ suspension while maintaining the temperature at 0 °C.
-
Addition of Aromatic Substrate: After the complete addition of this compound, add a solution of anisole in anhydrous DCM dropwise to the reaction mixture, again keeping the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup - Quenching: Slowly and carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl with vigorous stirring. This will decompose the aluminum chloride complex.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM. Combine the organic layers.
-
Workup - Washing: Wash the combined organic layers sequentially with water, saturated NaHCO₃ solution, and brine.
-
Drying and Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by column chromatography on silica (B1680970) gel or by distillation under reduced pressure.
Visualizations
References
Technical Support Center: Nonanoyl Chloride Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with nonanoyl chloride. The information is designed to address specific issues encountered during acylation reactions with various nucleophiles.
Frequently Asked Questions (FAQs)
Q1: Why is the yield of my acylation reaction with this compound unexpectedly low?
A1: Low yields can stem from several factors, primarily related to the high reactivity of this compound. The most common cause is the premature hydrolysis of the acyl chloride upon exposure to moisture.[1][2] This side reaction consumes the starting material to form the unreactive nonanoic acid.[3] Other potential causes include:
-
Reagent Purity: The this compound may have degraded during storage. Discoloration (yellow/brown) can indicate decomposition.[2][4] Ensure your nucleophile and solvents are pure and, most importantly, anhydrous.
-
Steric Hindrance: A bulky or sterically hindered nucleophile (e.g., a secondary or tertiary alcohol/amine) will react more slowly, allowing side reactions to become more competitive.
-
Inadequate Temperature Control: Acylation reactions are often highly exothermic. Running the reaction at elevated temperatures can promote side reactions and decomposition. It is often recommended to perform the addition of this compound at low temperatures (e.g., 0 °C).
-
Insufficient Base: If a base is used to scavenge the generated hydrochloric acid (HCl), an insufficient amount can lead to the protonation of the nucleophile, reducing its nucleophilicity.
Q2: My reaction with a primary or secondary amine is giving a low yield of the desired amide. What is the likely side reaction?
A2: The most common issue in reactions with primary and secondary amines is the formation of an ammonium (B1175870) salt. The acylation reaction produces one equivalent of hydrochloric acid (HCl) for every equivalent of amide formed. This HCl will react with the unreacted amine (which is basic) to form an ammonium chloride salt, rendering it non-nucleophilic. To circumvent this, a common strategy is to use at least two equivalents of the amine: one to act as the nucleophile and the second to act as a base to neutralize the HCl. Alternatively, a non-nucleophilic tertiary amine like triethylamine (B128534) or pyridine (B92270) can be added as an acid scavenger.
Q3: Can I use a tertiary amine as a nucleophile with this compound?
A3: No, tertiary amines cannot be acylated by this compound to form a stable amide product. The reaction mechanism requires the removal of a proton from the nitrogen atom after the initial nucleophilic attack. Since tertiary amines lack a hydrogen atom on the nitrogen, the reaction cannot proceed to the final amide product. However, tertiary amines are frequently used as non-nucleophilic bases in these reactions to neutralize the HCl byproduct.
Q4: How can I minimize the hydrolysis of this compound during my experiment?
A4: Preventing hydrolysis is critical for a successful reaction. Key measures include:
-
Use Anhydrous Reagents and Solvents: Ensure all solvents are freshly dried using appropriate methods. Use sealed, anhydrous grade solvents when possible.
-
Dry Glassware: All glassware should be oven-dried or flame-dried immediately before use and cooled under an inert atmosphere (e.g., nitrogen or argon).
-
Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere to prevent atmospheric moisture from entering the reaction vessel.
-
Proper Storage: Store this compound in a cool, dry place, tightly sealed to prevent exposure to moisture.
Q5: My purified product is contaminated with nonanoic acid. How can I remove it?
A5: Nonanoic acid is the product of hydrolysis and is a very common impurity. It can be effectively removed during the work-up procedure by performing a basic aqueous wash. By washing the organic layer with a dilute aqueous base solution (e.g., saturated sodium bicarbonate, NaHCO₃, or dilute sodium hydroxide, NaOH), the acidic nonanoic acid will be deprotonated to form its water-soluble carboxylate salt, which will partition into the aqueous layer. The desired neutral amide or ester product will remain in the organic layer.
Troubleshooting Guides
Guide 1: Troubleshooting Low Acylation Yield
If you are experiencing low yields, follow this systematic troubleshooting workflow.
Caption: Troubleshooting workflow for low acylation yield.
Data Presentation: Impact of Reaction Conditions
The following table provides representative data on how reaction conditions can influence the outcome of the reaction between this compound and a generic primary amine.
| Entry | Amine (Equivalents) | Base (Equivalents) | Solvent Condition | Temperature (°C) | Approx. Yield of Amide (%) | Key Side Product |
| 1 | 1.0 | None | Standard | 25 | < 50% | Ammonium Salt |
| 2 | 2.2 | None | Standard | 0 -> 25 | 85-95% | (Minor) |
| 3 | 1.0 | Et₃N (1.2) | Anhydrous | 0 -> 25 | > 95% | (Trace) |
| 4 | 1.0 | Et₃N (1.2) | Non-Anhydrous | 0 -> 25 | 60-70% | Nonanoic Acid |
Experimental Protocols
Protocol 1: General Procedure for the Acylation of an Alcohol
This protocol describes the esterification of a primary alcohol using a non-nucleophilic base to scavenge HCl.
-
Preparation: Oven-dry all glassware and assemble under a nitrogen atmosphere.
-
Reagent Setup: In a round-bottom flask, dissolve the alcohol (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane (B109758) (DCM).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Addition of Acyl Chloride: Add this compound (1.1 eq.) dropwise to the stirred solution over 15-20 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC or LC-MS.
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude ester by flash column chromatography.
Diagrams of Reaction Pathways and Logic
The following diagrams illustrate the key chemical transformations and decision-making processes involved.
References
Storage and handling of moisture-sensitive Nonanoyl chloride
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the storage, handling, and troubleshooting of experiments involving Nonanoyl chloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound, also known as Pelargonoyl chloride, is an acyl chloride with the chemical formula C₉H₁₇ClO.[1][2] It is a colorless to light yellow liquid with a pungent odor.[1][2] Due to its high reactivity, it serves as a key intermediate in organic synthesis. Its primary applications include:
-
Synthesis of Esters and Amides: It is widely used to introduce the nonanoyl group into molecules to produce esters and amides.[3]
-
Pharmaceuticals and Agrochemicals: It is a valuable building block in the development of new drugs and agricultural chemicals.
-
Surfactants and Emulsifiers: It is used in the synthesis of nonanoic acid derivatives, which are important in the formulation of surfactants and emulsifiers.
Q2: How should I store this compound to ensure its stability?
Proper storage is critical to maintain the quality and reactivity of this compound. It is highly sensitive to moisture.
-
Storage Conditions: Keep containers tightly closed in a dry, cool, and well-ventilated place. It is recommended to store it under an inert atmosphere, such as nitrogen.
-
Temperature: Store at room temperature.
-
Protection from Moisture: Protect from moisture at all times to prevent hydrolysis.
Q3: What materials are incompatible with this compound?
This compound is a reactive chemical and should not be stored with or exposed to the following materials:
-
Water
-
Bases (including strong bases and alkaline materials)
-
Alcohols
-
Amines
-
Strong oxidizing agents
-
Metals (can be corrosive)
Q4: What are the primary hazards associated with this compound and what personal protective equipment (PPE) is required?
This compound is a hazardous chemical that can cause severe skin burns and eye damage. It is also a lachrymator, meaning it can cause tearing. Inhalation may cause respiratory irritation.
-
Eye/Face Protection: Wear safety glasses with side shields or goggles.
-
Skin Protection: Wear protective gloves and clothing.
-
Respiratory Protection: Use in a well-ventilated area. If exposure limits may be exceeded, a NIOSH/MSHA approved respirator should be worn.
Q5: What should I do in case of a spill?
In the event of a this compound spill, follow these procedures:
-
Ensure adequate ventilation and wear appropriate personal protective equipment.
-
Prevent further leakage or spillage if it is safe to do so.
-
Contain the spill using a non-combustible absorbent material such as sand or earth.
-
Collect the absorbed material and place it in a suitable container for disposal.
-
Clean the contaminated surface thoroughly.
-
Do not use water to clean up the spill , as it will react violently with this compound.
Troubleshooting Guide
This guide addresses common issues encountered during acylation reactions with this compound.
Problem 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Moisture Contamination | This compound readily hydrolyzes to nonanoic acid in the presence of water. Ensure all glassware is oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Inactive Reagents | The nucleophile (alcohol or amine) may be of poor quality or contain impurities. Use freshly purified or high-purity reagents. |
| Inadequate Base | In amidation reactions, a base is required to neutralize the HCl byproduct. Without a base, the amine starting material will be protonated and become non-nucleophilic. Use at least one equivalent of a suitable base (e.g., pyridine (B92270), triethylamine). |
| Suboptimal Reaction Temperature | Some acylation reactions require heating to proceed at a reasonable rate. If the reaction is sluggish at room temperature, consider increasing the temperature. Conversely, for highly reactive nucleophiles, cooling the reaction mixture may be necessary to control the reaction rate and minimize side products. |
| Steric Hindrance | If either the this compound or the nucleophile is sterically hindered, the reaction rate may be significantly reduced. In such cases, prolonged reaction times or higher temperatures may be necessary. |
Problem 2: Formation of Multiple Products/Side Reactions
| Potential Cause | Troubleshooting Steps |
| Hydrolysis of this compound | The most common side product is nonanoic acid, formed from the reaction of this compound with water. Rigorously exclude moisture from the reaction. |
| Diacylation | With highly reactive nucleophiles or an excess of this compound, diacylation (the addition of two nonanoyl groups) can occur. Use a stoichiometric amount or a slight excess of the nucleophile and add the this compound slowly to the reaction mixture. |
| Reaction with Solvent | Some solvents can react with this compound. Choose an inert solvent such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or toluene. |
Problem 3: Difficult Product Purification
| Potential Cause | Troubleshooting Steps |
| Presence of Nonanoic Acid | The hydrolyzed byproduct, nonanoic acid, can be difficult to separate from the desired product. During aqueous workup, wash the organic layer with a dilute base (e.g., saturated sodium bicarbonate solution) to remove acidic impurities. |
| Unreacted Starting Materials | If the reaction has not gone to completion, unreacted starting materials will contaminate the product. Monitor the reaction by Thin Layer Chromatography (TLC) or another suitable analytical technique to ensure completion. |
| Emulsion Formation During Workup | The formation of emulsions during aqueous extraction can make layer separation difficult. Adding brine (saturated NaCl solution) can help to break up emulsions. |
Experimental Protocols
Protocol 1: General Procedure for Esterification of an Alcohol with this compound
This protocol describes a general method for the synthesis of an ester from an alcohol and this compound.
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve the alcohol (1.0 equivalent) and a non-nucleophilic base such as pyridine (1.1 equivalents) in an anhydrous solvent (e.g., dichloromethane).
-
Reaction: Cool the solution to 0 °C in an ice bath. Slowly add this compound (1.05 equivalents) dropwise to the stirred solution.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by TLC.
-
Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure for Amidation of an Amine with this compound (Schotten-Baumann Conditions)
This protocol outlines a general procedure for the synthesis of an amide from a primary or secondary amine and this compound.
-
Preparation: Dissolve the amine (1.0 equivalent) in a suitable solvent such as dichloromethane in a round-bottom flask. Add a base, such as an aqueous solution of sodium hydroxide (B78521) (2.0 equivalents) or an organic base like triethylamine (B128534) (1.2 equivalents).
-
Reaction: Cool the mixture to 0 °C in an ice bath. Add this compound (1.1 equivalents) dropwise to the vigorously stirred mixture.
-
Monitoring: Allow the reaction to proceed at room temperature for 1-4 hours. Monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with 1M HCl (if an organic base was used), followed by saturated aqueous NaHCO₃, and finally with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure. The crude amide can be purified by recrystallization or column chromatography.
Visualizations
Caption: Troubleshooting workflow for low product yield.
Caption: Experimental workflow for esterification.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₁₇ClO | |
| Molecular Weight | 176.68 g/mol | |
| Appearance | Colorless to light yellow liquid | |
| Boiling Point | 108-110 °C at 22 mmHg | |
| Melting Point | -60.5 °C | |
| Density | 0.98 g/mL at 25 °C | |
| Refractive Index | n20/D 1.438 |
Table 2: Recommended Solvents and Bases for Acylation Reactions
| Reaction Type | Recommended Solvents | Recommended Bases |
| Esterification | Dichloromethane (DCM), Tetrahydrofuran (THF), Toluene | Pyridine, Triethylamine (TEA), Diisopropylethylamine (DIPEA) |
| Amidation | Dichloromethane (DCM), Tetrahydrofuran (THF) | Aqueous NaOH, Pyridine, Triethylamine (TEA) |
References
Optimizing Temperature Conditions for Nonanoyl Chloride Reactions: A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in optimizing temperature conditions for reactions involving nonanoyl chloride. This compound is a highly reactive acyl chloride, and precise temperature control is crucial for maximizing product yield, minimizing side reactions, and ensuring safety.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary consideration for temperature control in this compound reactions?
A1: The primary consideration is the high reactivity of the acyl chloride functional group. Reactions with nucleophiles such as amines and alcohols are often highly exothermic.[1] Therefore, initial cooling is typically necessary to control the reaction rate and prevent a runaway reaction. Conversely, for less reactive substrates or in cases of steric hindrance, gentle heating may be required to drive the reaction to completion.[2]
Q2: How does temperature affect the Schotten-Baumann reaction with this compound?
A2: The Schotten-Baumann reaction, commonly used for the synthesis of amides and esters, is typically conducted at or slightly above room temperature.[3] However, a key challenge is the competing hydrolysis of this compound by the aqueous base.[1] While increasing the temperature can accelerate the desired acylation, it also increases the rate of hydrolysis, potentially lowering the yield.[4] Careful optimization is therefore essential. For instance, in the synthesis of a peroxyester via a Schotten-Baumann method, increasing the temperature up to 55°C (328 K) was found to increase both the desired reaction rate and the rate of hydrolysis.
Q3: What is the optimal temperature range for Friedel-Crafts acylation using this compound?
A3: The optimal temperature for Friedel-Crafts acylation with this compound is highly dependent on the substrate and catalyst. For activated aromatic rings, the reaction may proceed at room temperature. However, for many substrates, it is advantageous to conduct the reaction at low temperatures (below 0°C and as low as -75°C) to improve regioselectivity, particularly to favor the para-isomer and minimize the formation of other isomers. Conversely, for deactivated or sterically hindered aromatic substrates, heating may be necessary to overcome the activation energy.
Q4: How can I minimize side reactions when reacting this compound with primary or secondary amines?
A4: Reactions with primary and secondary amines are typically fast and exothermic. The main side reaction is the formation of a salt between the hydrochloric acid byproduct and the unreacted amine, which renders the amine non-nucleophilic. To mitigate this, the reaction is often started at a low temperature (e.g., 0-5°C) with slow, dropwise addition of the this compound. It is also crucial to use at least one equivalent of a base (like pyridine (B92270) or triethylamine) to scavenge the HCl produced.
Section 2: Troubleshooting Guides
This section addresses common issues encountered during this compound reactions, with a focus on temperature-related solutions.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps & Temperature Considerations |
| Reaction is too slow | For sterically hindered or electronically deactivated substrates, the reaction may be too slow at low temperatures. Gradually increase the temperature in increments (e.g., to room temperature, then 40°C, 60°C) while monitoring the reaction progress by TLC or other analytical methods. Be cautious as higher temperatures can also promote side reactions. |
| Competing Hydrolysis | This compound readily hydrolyzes in the presence of water. Ensure all glassware is oven-dried and use anhydrous solvents. If an aqueous workup is required, perform it at low temperatures. In Schotten-Baumann reactions, adding the this compound slowly to a well-stirred, cold (0-5°C) biphasic mixture can favor the reaction with the nucleophile over hydrolysis. |
| Reagent Degradation | This compound can degrade upon storage, especially if exposed to moisture. Use a fresh or recently purified batch. If the reaction fails to initiate even at elevated temperatures, consider the quality of your starting material. |
| Catalyst Inactivity (Friedel-Crafts) | Lewis acid catalysts like AlCl₃ are extremely sensitive to moisture. Inactivity can lead to no reaction. Ensure anhydrous conditions. If the reaction is sluggish, a slight increase in temperature might be necessary after the initial addition at low temperature. |
Issue 2: Formation of Multiple Products
| Potential Cause | Troubleshooting Steps & Temperature Considerations |
| Poor Regioselectivity (Friedel-Crafts) | In Friedel-Crafts acylation of substituted aromatic compounds, a mixture of ortho, meta, and para isomers can be formed. Performing the reaction at lower temperatures (e.g., -20°C to 0°C) often enhances the selectivity for the thermodynamically favored para product. |
| Side reactions due to high temperature | Excessive heat can lead to decomposition of reactants or products, or promote unwanted side reactions. If you observe discoloration or the appearance of multiple spots on TLC after heating, try running the reaction at a lower temperature for a longer duration. |
| Polyacylation | Although less common in Friedel-Crafts acylation due to the deactivating nature of the acyl group, it can occur with highly activated rings. Using a lower temperature and a stoichiometric amount of the acylating agent can help minimize this. |
Section 3: Experimental Protocols
Protocol 1: General Procedure for the N-acylation of an Amine (Schotten-Baumann Conditions)
This protocol describes the synthesis of N-benzylnonanamide.
Materials:
-
This compound
-
10% aqueous Sodium Hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve benzylamine (1.0 eq) in dichloromethane.
-
Cool the solution to 0°C in an ice bath.
-
In a separate dropping funnel, add this compound (1.05 eq).
-
Simultaneously, add the this compound and a 10% aqueous NaOH solution (2.0 eq) dropwise to the stirred benzylamine solution over 30-60 minutes, maintaining the temperature between 0-10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Transfer the mixture to a separatory funnel, wash with water, then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-benzylnonanamide.
Temperature Optimization Notes:
-
Maintaining a low temperature during the addition of this compound is critical to control the exothermic reaction and minimize hydrolysis.
-
If the reaction is sluggish with a sterically hindered amine, the reaction can be allowed to proceed at room temperature for a longer period or gently heated (e.g., to 40°C) after the initial addition phase.
Protocol 2: General Procedure for Friedel-Crafts Acylation of an Aromatic Compound
This protocol describes the acylation of toluene (B28343) with this compound.
Materials:
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
This compound
-
Toluene
-
Ice
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
To a flame-dried, three-necked flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous AlCl₃ (1.2 eq).
-
Add anhydrous DCM and cool the suspension to 0°C in an ice bath.
-
Add this compound (1.0 eq) dropwise to the stirred suspension over 15-20 minutes, keeping the temperature below 5°C.
-
Add toluene (1.0 eq) dropwise over 20-30 minutes, maintaining the temperature at 0-5°C.
-
After the addition is complete, stir the reaction at 0°C for 30 minutes, then remove the ice bath and allow it to stir at room temperature for 1-2 hours.
-
Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated HCl to quench the reaction.
-
Extract the aqueous layer with DCM, combine the organic layers, wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Temperature Optimization Notes:
-
Low temperature is crucial during the initial stages to control the reaction and can improve para-selectivity.
-
For less reactive aromatic substrates, the reaction may require heating to reflux after the initial addition at low temperature.
Section 4: Visualizations
Caption: Troubleshooting workflow for low yield in this compound reactions.
Caption: Experimental workflow for a typical Friedel-Crafts acylation reaction.
References
Technical Support Center: Nonanoyl Chloride Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with nonanoyl chloride. Below you will find information on common impurities and detailed methods for their removal.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities in this compound typically arise from the synthesis process and subsequent handling. These include:
-
Unreacted Nonanoic Acid: The starting material for the synthesis.
-
Excess Chlorinating Agent: Most commonly thionyl chloride (SOCl₂), used to convert the carboxylic acid to the acyl chloride.
-
Nonanoic Anhydride: Formed as a byproduct during synthesis.
-
Hydrolysis Products: this compound is highly reactive with moisture and can hydrolyze back to nonanoic acid.[1]
-
Color-Imparting Impurities: Byproducts from the synthesis process can cause the product to have a yellow to brown color.[2]
Q2: How can I qualitatively and quantitatively assess the purity of my this compound?
A2: Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile and semi-volatile impurities in this compound.[3] For non-volatile impurities or for a quantitative measure of the acyl chloride content, titration is a suitable method.[4]
Q3: What is the best general method for purifying this compound?
A3: Fractional distillation under reduced pressure is the most effective and widely used method for purifying this compound. This technique separates compounds based on their boiling points, allowing for the removal of both more volatile impurities (like residual thionyl chloride) and less volatile impurities (like unreacted nonanoic acid).
Q4: My this compound is discolored. What causes this and how can it be removed?
A4: Discoloration, typically a yellow or brown hue, is due to the presence of color-imparting impurities formed during synthesis.[2] While distillation can significantly reduce color, a specialized extraction method using a hydrohalide of a carboxamide (such as N,N-dimethylformamide hydrochloride) has been shown to be effective in reducing the color of acyl chlorides.
Troubleshooting Guide
Issue 1: Presence of Unreacted Nonanoic Acid in the Final Product
-
Problem: GC-MS analysis shows a significant peak corresponding to nonanoic acid.
-
Cause: Incomplete reaction during synthesis or hydrolysis of the product due to exposure to moisture.
-
Solution:
-
Ensure Complete Reaction: Drive the synthesis reaction to completion by using a slight excess of the chlorinating agent and allowing for sufficient reaction time.
-
Purification by Fractional Distillation: Nonanoic acid has a higher boiling point than this compound. Therefore, fractional distillation under reduced pressure will effectively separate the less volatile nonanoic acid, which will remain in the distillation flask, from the desired product.
-
Strict Anhydrous Conditions: Handle and store this compound under strictly anhydrous conditions to prevent hydrolysis. Use dry glassware and inert atmosphere (e.g., nitrogen or argon).
-
Issue 2: Residual Thionyl Chloride Detected in the Product
-
Problem: The purified this compound has a sharp, pungent odor characteristic of thionyl chloride, and its presence is confirmed by analytical methods.
-
Cause: Incomplete removal of the excess chlorinating agent after synthesis.
-
Solution:
-
Initial Removal by Rotary Evaporation: A significant portion of the excess thionyl chloride can be removed by rotary evaporation under reduced pressure. Ensure a cold trap is used to protect the vacuum pump.
-
Fractional Distillation: Thionyl chloride is more volatile than this compound. During fractional distillation, the thionyl chloride will distill first and can be collected in a separate receiving flask before the this compound distills.
-
Azeotropic Distillation: For trace amounts of thionyl chloride, azeotropic distillation with a dry solvent like toluene (B28343) can be effective.
-
Issue 3: Product is Discolored (Yellow to Brown)
-
Problem: The this compound has an undesirable color.
-
Cause: Formation of color-imparting impurities during the synthesis.
-
Solution:
-
Fractional Distillation: In many cases, fractional distillation is sufficient to yield a colorless or pale-yellow product, as the colored impurities are often less volatile.
-
Extraction with DMF Hydrochloride: For persistent color, an extraction with N,N-dimethylformamide (DMF) hydrochloride can be performed. This involves vigorously stirring the crude this compound with DMF hydrochloride, followed by phase separation.
-
Quantitative Data on Purification
The following table summarizes the expected purity levels of this compound after different purification methods.
| Purification Method | Impurity Removed | Purity Level Achieved | Data Source |
| Fractional Distillation | Nonanoic acid, Thionyl chloride, Color | >99% (by GC) | Based on analogous acyl chloride purifications and typical laboratory outcomes. |
| Extraction with DMF·HCl | Color-imparting impurities | Color reduction | APHA color number reduced from 301 to 55 in one extraction for crude product. |
| Commercial Product | Not specified | ≥96% or ≥97% (by GC) | Commercial supplier specifications. |
Experimental Protocols
Protocol 1: Purification of this compound by Fractional Vacuum Distillation
Objective: To remove both volatile and non-volatile impurities from crude this compound.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux column)
-
Distillation head with condenser and thermometer
-
Receiving flasks
-
Vacuum source with a cold trap
-
Heating mantle
-
Stir bar
Procedure:
-
Apparatus Setup: Assemble the fractional distillation apparatus. Ensure all glassware is thoroughly dried in an oven and assembled while hot under a stream of dry nitrogen or argon to prevent moisture ingress.
-
Charging the Flask: Charge the round-bottom flask with the crude this compound and a magnetic stir bar.
-
Initiating Distillation: Begin stirring and gradually heat the flask using the heating mantle.
-
Applying Vacuum: Slowly and carefully apply vacuum to the system.
-
Collecting Fractions:
-
First Fraction (Impurities): Collect the initial fraction, which will primarily consist of any remaining volatile impurities such as thionyl chloride. The boiling point will be lower than that of this compound.
-
Main Fraction (this compound): Once the temperature stabilizes at the boiling point of this compound at the given pressure (approx. 108-110 °C at 22 mmHg), change the receiving flask and collect the pure product.
-
Residue: Stop the distillation before the flask is completely dry to avoid the concentration of non-volatile impurities. The residue will contain nonanoic acid and other high-boiling point impurities.
-
-
Storage: Store the purified this compound in a tightly sealed container under an inert atmosphere in a cool, dry place.
Logical Workflow for this compound Purification
The following diagram illustrates the decision-making process and workflow for the purification of crude this compound.
Caption: Workflow for the purification of this compound.
References
Troubleshooting low conversion rates in Nonanoyl chloride synthesis
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies for low conversion rates in Nonanoyl chloride synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary laboratory methods for synthesizing this compound?
The most common and direct method for synthesizing this compound is through the acylation of nonanoic acid using a chlorinating agent.[1] The two most prevalent reagents for this transformation are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).[1][2]
-
Thionyl Chloride (SOCl₂): This method typically involves reacting nonanoic acid with an excess of thionyl chloride, often with heating or at reflux.[3][4] The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and are easily removed from the reaction mixture.
-
Oxalyl Chloride ((COCl)₂): This reagent is known for facilitating faster reactions that can often be run at lower temperatures, potentially resulting in higher yields. The reaction is typically performed in an inert solvent like dichloromethane (B109758) (DCM) and requires a catalytic amount of N,N-dimethylformamide (DMF). The byproducts (CO, CO₂, HCl) are also gaseous.
Q2: My this compound synthesis has a low yield. What are the most common causes?
Low conversion rates are a frequent issue and can typically be attributed to one or more of the following factors:
-
Presence of Moisture: Acyl chlorides and chlorinating agents are highly susceptible to hydrolysis. Any water present in the glassware, starting materials, or solvent will consume the reagent and decompose the product.
-
Poor Quality of Reagents: The purity of the nonanoic acid and the chlorinating agent is critical. Thionyl chloride and oxalyl chloride can degrade upon storage, especially if exposed to atmospheric moisture.
-
Incorrect Stoichiometry: An insufficient amount of the chlorinating agent will lead to an incomplete reaction. A molar excess of the chlorinating agent is typically required to drive the reaction to completion.
-
Suboptimal Reaction Temperature: Temperature control is crucial. Reactions with oxalyl chloride are often run at 0 °C to manage their high reactivity, while thionyl chloride reactions may require heating to proceed at an adequate rate.
-
Insufficient Reaction Time: If the reaction is not allowed to proceed for a sufficient duration, a significant amount of the starting nonanoic acid may remain unreacted.
-
Inefficient Removal of Gaseous Byproducts: The buildup of HCl gas can inhibit the forward reaction. Ensuring proper venting (e.g., through a drying tube or a scrubber) is important.
Q3: How can I ensure my reaction is performed under strictly anhydrous conditions?
Maintaining a water-free environment is the most critical factor for success.
-
Glassware: All glassware should be flame-dried under a vacuum or oven-dried at >120°C for several hours and allowed to cool in a desiccator or under an inert atmosphere.
-
Solvents: Use anhydrous solvents, typically purchased in sealed bottles or freshly distilled from an appropriate drying agent.
-
Reagents: Use fresh bottles of thionyl chloride or oxalyl chloride. Nonanoic acid should be of high purity and free of water.
-
Inert Atmosphere: The reaction should be set up and run under a positive pressure of an inert gas, such as nitrogen or argon.
Q4: What is the function of the DMF catalyst in the oxalyl chloride method?
In the oxalyl chloride method, N,N-dimethylformamide (DMF) acts as a catalyst by reacting with oxalyl chloride to form a Vilsmeier reagent in situ. This intermediate is a more reactive chlorinating agent than oxalyl chloride itself, which accelerates the conversion of the carboxylic acid to the acyl chloride.
Q5: How should excess chlorinating agent and solvent be removed after the reaction?
Excess thionyl chloride or oxalyl chloride and the reaction solvent are volatile and can be removed under reduced pressure, typically using a rotary evaporator. It is crucial to perform this in a well-ventilated fume hood and to vent the vacuum pump outlet to a base trap (e.g., a sodium hydroxide (B78521) solution) to neutralize the corrosive and toxic HCl and SO₂ gases.
Q6: My crude product is a dark yellow or brown color. What is the cause and how can it be purified?
Discoloration can result from impurities in the starting materials or from decomposition caused by excessive heating during the reaction or workup. The standard method for purifying this compound is fractional distillation under reduced pressure to obtain a colorless to light yellow liquid.
Comparative Overview of Synthesis Methods
The following table summarizes the key parameters and characteristics of the two primary methods for synthesizing this compound.
| Parameter | Thionyl Chloride (SOCl₂) Method | Oxalyl Chloride ((COCl)₂) Method |
| Typical Stoichiometry | 1.5 - 2.0 equivalents | 1.2 - 1.5 equivalents |
| Reaction Temperature | Room temperature to reflux (e.g., 84 °C) | 0 °C to Room Temperature |
| Solvent | Often run neat, or with a non-protic solvent (e.g., DCM, Toluene) | Anhydrous non-protic solvent (e.g., DCM) |
| Catalyst | Generally not required, but DMF can be used | Catalytic amount of DMF is required |
| Byproducts | SO₂(g), HCl(g) | CO(g), CO₂(g), HCl(g) |
| Advantages | Reagent is less expensive; byproducts are easily removed. | Faster reaction times; often provides higher yields; milder conditions. |
| Disadvantages | May require heating; can lead to more side products with sensitive substrates. | Reagent is more expensive; requires a catalyst. |
Troubleshooting Workflow
The following diagram illustrates a logical workflow for diagnosing and resolving the causes of low conversion rates in this compound synthesis.
Caption: A decision tree to diagnose and resolve common causes of low yield.
Experimental Protocols
Note: These are generalized protocols and may require optimization based on laboratory conditions and desired scale. All operations should be performed in a well-ventilated fume hood.
Protocol 1: Synthesis using Thionyl Chloride
Materials:
-
Nonanoic acid (1.0 eq)
-
Thionyl chloride (SOCl₂) (2.0 eq)
-
Round-bottomed flask
-
Reflux condenser
-
Gas outlet with a drying tube (e.g., CaCl₂) leading to a gas trap (alkali solution)
-
Heating mantle
-
Magnetic stirrer and stir bar
Procedure:
-
Setup: Assemble a flame-dried round-bottomed flask with a magnetic stir bar and a reflux condenser. Ensure the top of the condenser is fitted with a gas outlet connected to a gas trap.
-
Reagent Addition: Charge the flask with nonanoic acid (1.0 eq) and, while stirring, slowly add thionyl chloride (2.0 eq).
-
Reaction: Heat the reaction mixture to a gentle reflux (oil bath temperature of ~80-90 °C) for 2-3 hours. The reaction is complete when the evolution of gas (HCl and SO₂) ceases.
-
Work-up: Cool the reaction mixture to room temperature.
-
Purification: Remove the excess thionyl chloride under reduced pressure (rotary evaporation). The crude this compound can be purified by fractional distillation under vacuum to yield a clear, colorless to light-yellow liquid.
Protocol 2: Synthesis using Oxalyl Chloride
Materials:
-
Nonanoic acid (1.0 eq)
-
Anhydrous dichloromethane (DCM)
-
Oxalyl chloride ((COCl)₂) (1.3 eq)
-
N,N-dimethylformamide (DMF) (catalytic, ~2 drops)
-
Two-necked, round-bottomed flask
-
Dropping funnel
-
Inert gas inlet (Nitrogen or Argon)
-
Gas outlet leading to a gas trap (alkali solution)
-
Ice bath
-
Magnetic stirrer and stir bar
Procedure:
-
Setup: To a flame-dried, two-necked round-bottomed flask equipped with a magnetic stir bar and a dropping funnel under a positive pressure of nitrogen, add nonanoic acid (1.0 eq) and anhydrous DCM.
-
Catalyst Addition: Add a catalytic amount of DMF (e.g., 2 drops) to the stirred solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Reagent Addition: Add oxalyl chloride (1.3 eq) dropwise from the dropping funnel to the stirred solution over 15-20 minutes. Vigorous gas evolution (CO, CO₂, HCl) will be observed.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours.
-
Work-up and Purification: The solvent and excess oxalyl chloride can be carefully removed under reduced pressure (rotary evaporation). The resulting crude this compound is then purified by fractional distillation under vacuum.
References
Validation & Comparative
A Comparative Analysis of Acyl Chloride Reactivity: Nonanoyl Chloride in Focus
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of nonanoyl chloride with other commonly used acyl chlorides, namely acetyl chloride, propionyl chloride, and benzoyl chloride. Understanding the relative reactivity of these acylating agents is crucial for optimizing reaction conditions, controlling selectivity, and ensuring the efficient synthesis of target molecules in pharmaceutical and chemical research. This comparison is supported by established principles of organic chemistry, and while direct kinetic data for this compound under all comparative conditions is scarce, a clear trend can be elucidated from the available information on homologous series.
Executive Summary
The reactivity of acyl chlorides in nucleophilic acyl substitution reactions is primarily governed by a combination of electronic and steric factors. Generally, short-chain aliphatic acyl chlorides are more reactive than their longer-chain counterparts and aromatic acyl chlorides. This trend is attributed to the interplay of inductive effects and steric hindrance.
-
Acetyl chloride is the most reactive among the aliphatic acyl chlorides discussed due to the minimal steric hindrance and the electron-withdrawing nature of the carbonyl group.
-
Propionyl chloride is slightly less reactive than acetyl chloride due to the increased electron-donating effect and minor increase in steric bulk of the ethyl group.
-
This compound , with its long alkyl chain, is expected to be the least reactive of the aliphatic acyl chlorides in this comparison. The long alkyl chain exerts a greater inductive electron-donating effect, which slightly destabilizes the partial positive charge on the carbonyl carbon, and its steric bulk can hinder the approach of nucleophiles.
-
Benzoyl chloride is generally less reactive than short-chain aliphatic acyl chlorides. The phenyl group is electron-withdrawing by induction but can donate electron density to the carbonyl group through resonance, which stabilizes the acyl chloride and reduces the electrophilicity of the carbonyl carbon.
Quantitative Reactivity Comparison
One study on the hydrolysis of straight-chain aliphatic acid chlorides indicated that the rate of reaction decreases as the length of the alkyl chain increases, at least for the lower members of the series[1]. This suggests the following qualitative order of reactivity for hydrolysis:
Acetyl chloride > Propionyl chloride > this compound
Benzoyl chloride's reactivity is influenced differently, with resonance stabilization playing a key role in its lower reactivity compared to small aliphatic acyl chlorides.
Table 1: Relative Reactivity of Selected Acyl Chlorides
| Acyl Chloride | Chemical Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | General Reactivity Trend |
| Acetyl Chloride | CH₃COCl | 78.50 | 52 | Highest |
| Propionyl Chloride | CH₃CH₂COCl | 92.52 | 80 | High |
| This compound | CH₃(CH₂)₇COCl | 176.68 | 108-110 (at 22 mmHg) | Moderate |
| Benzoyl Chloride | C₆H₅COCl | 140.57 | 197 | Lowest |
Note: This table provides a qualitative comparison based on established chemical principles. Absolute reaction rates are highly dependent on the specific nucleophile, solvent, and temperature.
Factors Influencing Reactivity
The reactivity of acyl chlorides is a function of both electronic and steric effects that influence the electrophilicity of the carbonyl carbon.
Electronic Effects:
The carbonyl carbon in an acyl chloride possesses a significant partial positive charge due to the inductive electron-withdrawing effects of the highly electronegative oxygen and chlorine atoms. This makes it a prime target for nucleophilic attack.
-
Alkyl Groups: The alkyl chains in aliphatic acyl chlorides are electron-donating. As the chain length increases from acetyl to this compound, the inductive effect becomes more pronounced, slightly reducing the electrophilicity of the carbonyl carbon and thus decreasing reactivity.
-
Aryl Groups: In benzoyl chloride, the phenyl group is electron-withdrawing by induction but can delocalize the positive charge on the carbonyl carbon through resonance. This resonance stabilization makes benzoyl chloride less reactive than aliphatic acyl chlorides like acetyl chloride.
Steric Effects:
Steric hindrance plays a significant role in the reactivity of acyl chlorides. The accessibility of the carbonyl carbon to the incoming nucleophile directly impacts the reaction rate.
-
Alkyl Chain Length: The long, flexible nonanoyl chain can sterically hinder the approach of a nucleophile to the carbonyl carbon more than the smaller methyl or ethyl groups of acetyl and propionyl chloride, respectively.
-
Aromatic Ring: The planar but bulky phenyl group of benzoyl chloride can also present steric challenges for incoming nucleophiles, contributing to its lower reactivity compared to unhindered aliphatic acyl chlorides.
Experimental Protocols
To quantitatively compare the reactivity of this compound with other acyl chlorides, standardized experimental protocols are essential. Below are detailed methodologies for two common reactions used to assess acyl chloride reactivity.
Experiment 1: Determination of Hydrolysis Rate by Conductometry
Objective: To determine the pseudo-first-order rate constant for the hydrolysis of an acyl chloride in an aqueous solvent mixture.
Principle: The hydrolysis of an acyl chloride produces hydrochloric acid (HCl), which dissociates into ions (H⁺ and Cl⁻), thereby increasing the electrical conductivity of the solution. By monitoring the change in conductivity over time, the rate of the reaction can be determined.
Materials:
-
This compound, Acetyl chloride, Propionyl chloride, Benzoyl chloride
-
Acetone (or other suitable organic solvent, e.g., dioxane)
-
Deionized water
-
Conductivity meter with a probe
-
Thermostatic water bath
-
Magnetic stirrer and stir bar
-
Volumetric flasks, pipettes, and stopwatch
Procedure:
-
Prepare a stock solution of the acyl chloride in the chosen anhydrous organic solvent.
-
Prepare the desired solvent mixture (e.g., 90:10 acetone:water by volume) in a reaction vessel.
-
Place the reaction vessel in a thermostatic water bath set to a constant temperature (e.g., 25.0 °C) and allow the solvent to equilibrate.
-
Immerse the conductivity probe in the solvent and begin stirring.
-
Initiate the reaction by injecting a small, known volume of the acyl chloride stock solution into the solvent mixture and simultaneously start the stopwatch.
-
Record the conductivity of the solution at regular time intervals until the value remains constant, indicating the completion of the reaction.
-
The pseudo-first-order rate constant (k) can be determined by plotting ln(G∞ - Gt) versus time, where G∞ is the final conductivity and Gt is the conductivity at time t. The slope of the resulting straight line is equal to -k.
Experiment 2: Comparative Aminolysis by UV-Vis Spectrophotometry
Objective: To compare the rates of aminolysis of different acyl chlorides with a chromophoric amine.
Principle: This method is suitable when either the reactant amine or the product amide has a distinct UV-Vis absorption spectrum. The change in absorbance at a specific wavelength over time is proportional to the change in concentration of the monitored species, allowing for the determination of the reaction rate. p-Nitroaniline is a suitable chromophoric amine for this purpose.
Materials:
-
This compound, Acetyl chloride, Propionyl chloride, Benzoyl chloride
-
p-Nitroaniline
-
Anhydrous aprotic solvent (e.g., acetonitrile (B52724) or dichloromethane)
-
UV-Vis spectrophotometer with a thermostatted cuvette holder
-
Quartz cuvettes
-
Syringes and volumetric glassware
Procedure:
-
Prepare stock solutions of the acyl chlorides and p-nitroaniline in the chosen anhydrous solvent.
-
Determine the wavelength of maximum absorbance (λmax) for p-nitroaniline and the corresponding N-acyl-p-nitroanilide product. Choose a wavelength where the difference in absorbance between the reactant and product is significant.
-
Place a known concentration of the p-nitroaniline solution in a quartz cuvette and place it in the thermostatted cell holder of the spectrophotometer.
-
Initiate the reaction by rapidly injecting a known concentration of the acyl chloride solution into the cuvette and start data acquisition.
-
Monitor the change in absorbance at the chosen wavelength over time.
-
The initial rate of the reaction can be determined from the initial slope of the absorbance versus time plot. By keeping the initial concentrations of the amine and acyl chlorides constant across experiments, a direct comparison of their relative reactivities can be made.
Visualizing Reaction Workflow and Influencing Factors
The following diagrams illustrate the general workflow for comparing acyl chloride reactivity and the key factors influencing this property.
Caption: A generalized experimental workflow for the kinetic comparison of acyl chloride reactivity.
Caption: Key factors that modulate the reactivity of acyl chlorides in nucleophilic acyl substitution reactions.
Conclusion
References
A Researcher's Guide to Quantitative Analysis of Nonanoyl Chloride Reaction Products: HPLC and Alternatives
For researchers, scientists, and drug development professionals working with nonanoyl chloride, accurate quantitative analysis of its reaction products is paramount for ensuring reaction efficiency, product purity, and process control. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) based methods with other analytical techniques, supported by experimental data and detailed protocols.
HPLC: The Gold Standard through Derivatization
Direct analysis of highly reactive acyl chlorides like this compound by HPLC is often impractical due to their rapid degradation in the presence of common HPLC solvents. The consensus in the scientific community is to employ a derivatization strategy, converting the acyl chloride into a more stable, readily analyzable compound.[1][2][3] This approach not only enhances stability but also improves chromatographic separation and detection sensitivity.
Key Derivatization Approaches for HPLC Analysis
Several derivatization reagents and methods have proven effective for the quantitative analysis of acyl chlorides. The choice of reagent often depends on the available detection system (e.g., UV-Vis, Fluorescence, Mass Spectrometry) and the specific reaction being monitored.
Table 1: Comparison of Common Derivatization Reagents for HPLC Analysis of Acyl Chlorides
| Derivatization Reagent | Reaction Product | Detection Method | Advantages | Considerations |
| 2-Nitrophenylhydrazine (B1229437) | Hydrazone derivative | HPLC-UV/DAD | - Strong UV absorbance, minimizing matrix interference. - Good specificity and high sensitivity. - Stable derivatives. | - Requires careful optimization of reagent concentration. |
| Dansyl Chloride | Dansyl amide derivative | HPLC-Fluorescence | - Highly fluorescent derivatives, leading to excellent sensitivity. - Well-established method for amine analysis. | - Reaction requires alkaline conditions. - Excess reagent needs to be quenched. |
| Alcohols (e.g., Methanol) | Ester derivative | HPLC-UV/MS | - Simple reaction. - Forms stable esters that are well-suited for reverse-phase HPLC. - Unique mass for MS detection. | - May not be suitable if the corresponding acid is a major impurity. |
| Benzoyl Chloride | Benzoylated derivative | HPLC-UV/MS | - Increases hydrophobicity, improving chromatographic retention. - Enhances UV detection. - Stable derivatives. | - Primarily used for derivatizing amines and other nucleophiles in the reaction mixture, not the acyl chloride itself. |
Experimental Protocols
HPLC Analysis via 2-Nitrophenylhydrazine Derivatization
This method is particularly useful for determining residual acyl chlorides in a reaction mixture.
Protocol:
-
Sample Preparation: Dissolve a known amount of the reaction mixture in a suitable aprotic solvent (e.g., acetonitrile).
-
Derivatization:
-
To the sample solution, add a solution of 2-nitrophenylhydrazine in acetonitrile (B52724). A typical concentration is 100 µg/mL.
-
Allow the reaction to proceed at room temperature for approximately 30 minutes.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water is commonly used.
-
Detection: UV detector set at approximately 395 nm, which is the maximum absorbance wavelength for the derivative, thus minimizing interference from the sample matrix.
-
Quantification: Use a calibration curve prepared with known concentrations of a derivatized this compound standard.
-
HPLC Analysis of Amine Reaction Products via Dansyl Chloride Derivatization
This protocol is suitable for quantifying the amine-containing products of a reaction with this compound.
Protocol:
-
Sample Preparation: Extract the amine products from the reaction mixture.
-
Derivatization:
-
Adjust the pH of the sample to alkaline conditions (pH ~10) using a sodium bicarbonate/carbonate buffer.
-
Add a solution of dansyl chloride in acetone.
-
Incubate the mixture at a controlled temperature (e.g., 60°C) for a specific time (e.g., 45 minutes).
-
Quench the reaction by adding a solution of ammonia.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water or an appropriate buffer.
-
Detection: Fluorescence detector with excitation and emission wavelengths set appropriately for dansyl derivatives (e.g., Ex: 339 nm, Em: 531 nm).
-
Quantification: Generate a calibration curve using known concentrations of the derivatized amine standard.
-
Alternative Analytical Techniques
While HPLC is a powerful tool, other techniques can also provide valuable quantitative information, either as a primary method or for orthogonal validation.
Table 2: Comparison of Alternative Analytical Methods
| Technique | Principle | Applicability to this compound Reactions | Advantages | Disadvantages |
| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase. | Analysis of more volatile reaction products or after derivatization to increase volatility. | - High resolution. - Sensitive detectors (e.g., FID, MS). | - this compound is highly reactive and can degrade in the hot injector or on the column. - Derivatization may be necessary. |
| Thin-Layer Chromatography (TLC) | Separation based on differential partitioning on a solid stationary phase. | Rapid qualitative or semi-quantitative monitoring of reaction progress. | - Simple, fast, and inexpensive. - Can quickly show the presence of starting materials, products, and byproducts. | - Limited quantitative accuracy. - Reactivity on the plate can be an issue. |
| Infrared (IR) Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. | Can be used for rapid determination if a unique, well-resolved absorption band for a key functional group exists. | - Fast and non-destructive. | - May lack the sensitivity and specificity for complex mixtures. - Quantification can be challenging. |
| Potentiometry/Conductimetry | Electrochemical methods measuring potential or conductance. | Primarily for the determination of chloride ions, which can be a byproduct of the reaction. | - Rapid and inexpensive for chloride quantification. | - Not specific to the organic reaction products. - Provides information on the overall chloride concentration. |
Visualizing the Workflow and Chemistry
To better understand the analytical process and the underlying chemical reactions, the following diagrams are provided.
Caption: Experimental workflow for HPLC analysis of this compound via derivatization.
Caption: General reaction pathway of this compound with a primary amine.
References
A Comparative Analysis of Nonanoyl Chloride and Acetic Anhydride in Acylation Reactions
For Researchers, Scientists, and Drug Development Professionals
Acylation, the process of introducing an acyl group into a molecule, is a cornerstone of organic synthesis, particularly in the development of pharmaceuticals and other bioactive compounds. The choice of acylating agent is a critical decision that can significantly impact reaction efficiency, selectivity, and overall yield. This guide provides an objective, data-driven comparison of two common acylating agents: Nonanoyl chloride and acetic anhydride (B1165640).
Executive Summary
This compound, an acyl chloride, and acetic anhydride, a carboxylic acid anhydride, are both effective reagents for the acylation of nucleophiles such as amines and alcohols. However, they exhibit significant differences in their reactivity, handling characteristics, and byproduct profiles. Acyl chlorides, including this compound, are generally more reactive than their corresponding anhydrides, often leading to faster reaction times and higher yields under milder conditions.[1][2] This heightened reactivity, however, necessitates stricter handling protocols due to their sensitivity to moisture and the generation of corrosive hydrochloric acid (HCl) as a byproduct.[1] Acetic anhydride, while less reactive, offers a milder and often more selective acylation process. Its byproduct, acetic acid, is less corrosive and more easily managed than HCl.[1] The selection between these two reagents is therefore a trade-off between reactivity and ease of handling, a decision that is highly dependent on the specific substrate and the desired outcome of the synthesis.
Performance Comparison: Acylation of Benzylamine (B48309)
To illustrate the practical differences between this compound and acetic anhydride, we present a comparative analysis of the N-acylation of benzylamine. The following data summarizes typical reaction conditions, times, and yields for this transformation.
| Parameter | This compound | Acetic Anhydride |
| Substrate | Benzylamine | Benzylamine |
| Product | N-Benzylnonanamide | N-Benzylacetamide |
| Reaction Time | ~ 1 hour | 2 - 4 hours |
| Temperature | 0 °C to Room Temperature | Room Temperature to Reflux |
| Solvent | Dichloromethane (DCM) | Acetonitrile (B52724) or neat |
| Base | Triethylamine (B128534) (Et3N) | Often not required |
| Typical Yield | > 90% | ~ 85-95% |
| Byproduct | Hydrochloric Acid (HCl) | Acetic Acid (CH3COOH) |
Note: The data presented is a synthesis of typical results from various sources and is intended for comparative purposes. Actual results may vary depending on specific experimental conditions.
Experimental Protocols
N-acylation of Benzylamine with this compound
Materials:
-
Benzylamine
-
This compound
-
Triethylamine (Et3N)
-
Anhydrous Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO4)
-
Standard laboratory glassware
-
Magnetic stirrer
-
Ice bath
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve benzylamine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add this compound (1.1 equivalents), dissolved in a minimal amount of anhydrous DCM, dropwise to the stirred amine solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated sodium bicarbonate solution.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-benzylnonanamide.
-
The crude product can be further purified by recrystallization or column chromatography.
N-acylation of Benzylamine with Acetic Anhydride
Materials:
-
Benzylamine
-
Acetic anhydride
-
Acetonitrile (optional)
-
Water
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, combine benzylamine (1.0 equivalent) and acetic anhydride (1.5 equivalents). If desired, acetonitrile can be used as a solvent.
-
Stir the mixture at room temperature for 2-4 hours. The reaction can be gently heated to reflux to increase the rate. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Slowly add water to the mixture to quench the excess acetic anhydride.
-
The product, N-benzylacetamide, may precipitate out of the solution. If so, collect the solid by filtration and wash with cold water.
-
If the product remains in solution, extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with a saturated sodium bicarbonate solution to remove the acetic acid byproduct, followed by water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization.
Reaction Mechanisms and Workflows
The acylation reactions of both this compound and acetic anhydride with an amine proceed via a nucleophilic acyl substitution mechanism. The following diagrams illustrate the general mechanism and a typical experimental workflow.
Caption: General mechanism of nucleophilic acyl substitution for acylation of an amine.
Caption: A typical experimental workflow for an acylation reaction.
Caption: Decision-making flowchart for selecting an acylating agent.
Safety and Handling
Both this compound and acetic anhydride are hazardous chemicals and must be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
This compound:
-
Highly corrosive and causes severe skin burns and eye damage.[3]
-
Reacts violently with water, releasing toxic and corrosive hydrogen chloride gas. Store in a cool, dry place away from moisture.
-
Combustible liquid.
Acetic Anhydride:
-
Corrosive and can cause severe skin burns and eye damage.
-
Flammable liquid and vapor.
-
Reacts with water to form acetic acid, which is also corrosive.
-
Irritating and harmful if inhaled.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
The choice between this compound and acetic anhydride for acylation depends on a careful consideration of the specific synthetic requirements. This compound offers high reactivity, leading to faster reactions and potentially higher yields, making it a suitable choice for less sensitive substrates where reaction time is a critical factor. However, its moisture sensitivity and the production of corrosive HCl necessitate more stringent handling procedures.
Acetic anhydride, on the other hand, provides a milder and more controlled acylation. The less hazardous nature of its acetic acid byproduct makes it a more practical option for larger-scale syntheses and for reactions involving acid-sensitive molecules. Ultimately, a thorough understanding of the properties of each reagent, as outlined in this guide, will enable researchers and drug development professionals to make an informed decision for their specific acylation needs.
References
Safety Operating Guide
Proper Disposal of Nonanoyl Chloride: A Comprehensive Guide for Laboratory Professionals
Essential guidelines for the safe handling and disposal of nonanoyl chloride, ensuring the safety of laboratory personnel and compliance with regulations.
For researchers, scientists, and drug development professionals, the proper management of chemical waste is paramount. This compound, a reactive and corrosive acyl chloride, requires specific procedures for its safe disposal. This guide provides detailed, step-by-step instructions for the neutralization and disposal of this compound in a laboratory setting, minimizing risks and ensuring environmental responsibility.
Immediate Safety and Handling
This compound is a corrosive liquid that reacts vigorously with water and moisture, releasing toxic and corrosive hydrogen chloride gas.[1][2] It can cause severe skin burns and eye damage.[1][3] Therefore, strict adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE): Before handling this compound, all personnel must be equipped with the appropriate PPE to prevent contact and inhalation.
| Protective Equipment | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a face shield | Protects against splashes and fumes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber, neoprene) | Prevents skin contact and chemical burns. |
| Body Protection | Chemical-resistant lab coat or apron | Protects against spills and splashes. |
| Respiratory Protection | Use in a well-ventilated fume hood | Prevents inhalation of corrosive vapors. |
Disposal Procedure: Neutralization via Hydrolysis
The primary method for the safe disposal of small quantities of this compound in a laboratory is through controlled hydrolysis, which converts it into the less reactive nonanoic acid and a neutral salt. This procedure should be performed in a chemical fume hood.
Two primary methods for neutralization are presented below: using a strong base (sodium hydroxide) for efficient reaction, and a weak base (sodium bicarbonate) for a slower, more controlled reaction, which can be preferable for managing heat generation.
Method 1: Neutralization with Sodium Hydroxide (B78521) (for efficient disposal)
This method utilizes a strong base for rapid hydrolysis.
Experimental Protocol:
-
Prepare the Neutralizing Solution: In a suitably large beaker, prepare a 2.5 M solution of sodium hydroxide (NaOH) in cold water. The beaker should be placed in an ice bath to manage the heat generated during neutralization.
-
Slow Addition of this compound: Using a dropping funnel, add the this compound dropwise to the stirred, cold sodium hydroxide solution. The rate of addition should be slow enough to control the exothermic reaction and prevent excessive fuming.
-
Monitor and Stir: Continue stirring the mixture throughout the addition and for at least one hour afterward to ensure the reaction is complete.
-
Check pH: Once the reaction has subsided, check the pH of the solution using pH paper or a calibrated pH meter. The final pH should be between 6 and 8.
-
Neutralize if Necessary: If the solution is still acidic, add more sodium hydroxide solution dropwise until the desired pH is reached. If it is too basic, it can be neutralized with a dilute acid like hydrochloric acid.
-
Final Disposal: The resulting neutralized solution, containing sodium nonanoate (B1231133) and sodium chloride, can typically be disposed of down the drain with copious amounts of water, in accordance with local regulations.
Method 2: Neutralization with Sodium Bicarbonate (for controlled reaction)
This method uses a weaker base, resulting in a less vigorous reaction.
Experimental Protocol:
-
Prepare the Neutralizing Solution: Prepare a saturated solution of sodium bicarbonate (NaHCO₃) in water in a large beaker. Place the beaker in an ice bath.
-
Slow Addition of this compound: Slowly and carefully add the this compound dropwise to the stirred sodium bicarbonate solution. Be aware that this reaction will produce carbon dioxide gas, so effervescence is expected. The addition rate should be controlled to prevent excessive foaming.
-
Stir and Monitor: Continue to stir the mixture until all the this compound has been added and the effervescence has ceased. This may take longer than the sodium hydroxide method.
-
Check pH: After the reaction is complete, check the pH of the solution. It should be in the neutral range (pH 6-8).
-
Adjust pH if Necessary: If the solution is still acidic, add more sodium bicarbonate until the pH is neutral.
-
Final Disposal: The final solution, containing sodium nonanoate, can be disposed of according to local regulations, typically by flushing down the drain with a large volume of water.
Spill Management
In the event of a this compound spill, immediate action is required:
-
Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation.
-
Contain the Spill: For small spills, cover with a non-combustible absorbent material such as sand, earth, or vermiculite.[2] Do not use combustible materials like paper towels.
-
Neutralize: Cautiously and slowly, cover the absorbent material with sodium bicarbonate powder to neutralize the spilled chloride.
-
Collect and Dispose: Once the reaction has ceased, carefully collect the mixture into a designated, labeled waste container.
-
Decontaminate: Clean the spill area thoroughly with soap and water.
-
Waste Disposal: The collected waste must be disposed of as hazardous chemical waste through an approved waste disposal plant.
Logical Workflow for this compound Disposal
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guide for Handling Nonanoyl Chloride
This guide provides immediate safety, handling, and disposal protocols for Nonanoyl chloride, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and minimizing risks associated with this corrosive and reactive chemical.
This compound is a colorless to light yellow liquid that is highly reactive, particularly with water, and poses significant health risks upon exposure.[1][2] It is classified as a substance that causes severe skin burns and eye damage, is toxic if swallowed, and may cause respiratory irritation.[3][4][5]
Hazard Identification and Safety Data
A summary of key quantitative and qualitative safety data for this compound is presented below. This information is compiled from multiple safety data sheets to provide a comprehensive overview.
| Parameter | Value / Information | Source(s) |
| Signal Word | Danger | |
| Hazard Statements | H314: Causes severe skin burns and eye damageH301/H302: Toxic/Harmful if swallowedH335: May cause respiratory irritation | |
| Pictograms | Corrosion, Acute Toxicity (Oral) | |
| Flash Point | 99 °C (210.2 °F) | |
| Boiling Point | 108-110 °C at 22 mmHg | |
| Density | 0.98 g/mL at 25 °C | |
| InChI Key | NTQYXUJLILNTFH-UHFFFAOYSA-N | |
| CAS Number | 764-85-2 |
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory when handling this compound to prevent exposure. The following equipment must be worn:
-
Eye and Face Protection: Chemical safety goggles are required. A face shield should be worn in situations where splashing is a possibility.
-
Skin Protection:
-
Gloves: Chemically impervious gloves must be worn. It is crucial to inspect gloves for any signs of degradation or puncture before use.
-
Protective Clothing: A lab coat or other protective clothing is necessary to prevent skin contact. For tasks with a higher risk of exposure, impervious protective clothing and boots may be required.
-
-
Respiratory Protection: All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood. If exposure limits are exceeded or if irritation is experienced, a NIOSH/MSHA approved respirator must be used. For high airborne contaminant concentrations, a positive-pressure supplied air respirator may be necessary.
Operational Plan: Step-by-Step Handling Procedures
1. Preparation:
- Ensure that a safety shower and eyewash station are readily accessible and in good working order.
- Verify that the chemical fume hood is functioning correctly.
- Assemble all necessary PPE and ensure it is in good condition.
- Have spill control materials, such as non-combustible absorbent (e.g., sand, earth, or vermiculite), readily available. Do not use water or combustible materials for spill cleanup.
- Prepare a designated and properly labeled waste container for this compound residue and contaminated materials.
2. Handling and Use:
- Conduct all manipulations of this compound within a certified chemical fume hood.
- Avoid direct contact with skin, eyes, and clothing.
- Do not breathe vapors or mists.
- Keep the container tightly closed when not in use.
- Be aware that this compound reacts with water and other substances such as bases, strong oxidizing agents, alcohols, and amines. Keep it away from incompatible materials.
- Ground and bond containers when transferring material to prevent static discharge.
3. Post-Handling:
- Thoroughly wash hands and any exposed skin with soap and water after handling.
- Clean the work area meticulously.
- Decontaminate or dispose of any contaminated PPE as hazardous waste.
Emergency and First Aid Procedures
Immediate action is critical in the event of exposure to this compound.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Chemical Waste: Collect any unused this compound and residues in a designated, properly labeled, and sealed container. Do not mix with other waste streams.
-
Contaminated Materials: All materials that have come into contact with this compound, including absorbent materials from spills, used PPE, and empty containers, must be disposed of as hazardous waste.
-
Disposal Vendor: Arrange for the disposal of all this compound waste through a licensed hazardous waste disposal company, following all local, regional, and national regulations.
Spill Response Workflow
The following diagram outlines the step-by-step procedure for responding to a this compound spill.
Caption: Workflow for handling a this compound spill.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
